Dibromofluorescein
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4',5'-dibromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXANTGEEZXBSJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])Br)OC5=C3C=CC(=C5Br)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933520 | |
| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-02-5 | |
| Record name | Solvent Red 72 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dibromofluorescein for Researchers and Drug Development Professionals
Introduction: 4',5'-Dibromofluorescein, a derivative of the highly versatile fluorescein molecule, is a valuable tool in a wide array of scientific disciplines, particularly in biomedical research and drug development. This xanthene dye is recognized for its fluorescent properties, which make it an excellent marker for visualizing cellular components and biomolecules. Its utility extends to various applications, including histology, microscopy, and as a ligand in protein studies. This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of 4',5'-Dibromofluorescein, alongside insights into its practical applications and experimental considerations.
Core Properties of 4',5'-Dibromofluorescein
Dibromofluorescein is an orange to red powder that belongs to the xanthene dye family.[1] Its chemical structure consists of a xanthene core with two bromine atoms substituted at the 4' and 5' positions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4',5'-Dibromofluorescein is presented in the table below, offering a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [2][3][4] |
| Molecular Weight | 490.1 g/mol | [1][2][4] |
| Appearance | Orange or red powder | [1][5] |
| Melting Point | 270-273 °C | [1][2][3] |
| pKa | 8.14 ± 0.20 (Predicted) | [3][5] |
Solubility Profile
The solubility of 4',5'-Dibromofluorescein varies across different solvents, a critical consideration for preparing stock solutions and staining protocols.
| Solvent | Solubility | Observations | Source |
| Water | Slightly soluble (0.3 mg/ml) | Gives an orange solution with faint yellow fluorescence. | [1][2][5] |
| Ethanol | Soluble (30 mg/ml) | Yields an orange solution with greenish-yellow fluorescence. | [1][2][5] |
| Acetone | Soluble | Produces a pink solution with yellow fluorescence. | [1][5] |
| 0.5N NH₄OH (with heat) | 10 mg/ml | Forms a clear to slightly dark orange solution. | [2] |
| Ethylene glycol methyl ester | 80 mg/ml | [2] | |
| Concentrated H₂SO₄ | Soluble | Results in a red-yellow solution, which turns yellow-brown with orange precipitation upon dilution. | [1][5] |
Spectral Characteristics
The fluorescent nature of this compound is central to its applications. Its absorption and emission maxima can be influenced by the solvent and pH.
| Spectral Property | Wavelength (nm) | Conditions/Notes | Source |
| Absorption Maximum (λ_max_) | 370 or 450 | Varies by source and conditions. | [1][6] |
| Emission Maximum (λ_em_) | 480 or 517 | The peak at 517 nm is noted when excited at 494 nm and is relevant for pH measurements. | [1] |
Applications in Research and Development
4',5'-Dibromofluorescein is a versatile tool with a broad range of applications in scientific research.
-
Biological Staining: It is widely used as a biological stain in histology and microscopy to visualize various cellular components, including collagen fibers and connective tissues.[1]
-
Protein Analysis: The dye is employed to stain proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] It is also utilized as a ligand for studying protein properties through spectral analysis.[1]
-
Fluorescent Probes and Tracers: Its strong fluorescence makes it an excellent marker for visualizing cellular processes and tracking molecules within cells.[7]
-
pH Indication: this compound can function as a pH indicator, appearing yellow at low pH values and turning pink or red in alkaline conditions.[1]
-
Chemotherapeutic Research: It has shown potential chemotherapeutic properties and has been studied in the context of treating cancer cells.[1]
-
Cosmetics and Inks: Beyond the laboratory, it is used as a color additive in medicines and cosmetics and in the production of inks.[1]
Experimental Considerations and Methodologies
The successful application of 4',5'-Dibromofluorescein hinges on appropriate experimental design and execution. The following diagram illustrates a general workflow for utilizing this dye in a typical cell staining and fluorescence microscopy experiment.
A critical step in this workflow is the preparation of the staining solution. Given its variable solubility, the choice of solvent should be tailored to the specific experimental requirements. For instance, for live-cell imaging, a buffer with low organic solvent concentration is preferable, whereas for fixed samples, a higher concentration of an organic solvent like ethanol might be used to prepare a stock solution.
Signaling Pathway Visualization
While this compound itself is not a direct participant in signaling pathways, it is a crucial tool for visualizing the outcomes of these pathways, such as changes in cellular morphology or the localization of specific proteins. The following diagram illustrates a conceptual relationship where a signaling pathway leads to a cellular event that can be visualized using this compound.
In this conceptual diagram, an external stimulus triggers a signaling cascade, resulting in a specific cellular response. This response, which could be a change in the expression or localization of a target protein, is then made visible through staining with this compound and subsequent fluorescence imaging. This demonstrates the indirect but vital role of such fluorescent dyes in elucidating complex biological processes.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. 4 5- this compound | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. 4',5'-DIBROMOFLUORESCEIN CAS#: 596-03-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4',5'-Dibromofluorescein: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4',5'-dibromofluorescein. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes and dyes in their work. This document details the synthesis of the precursor, fluorescein, and its subsequent bromination to yield 4',5'-dibromofluorescein, offering detailed experimental protocols. Key physicochemical and photophysical properties are summarized in structured tables for easy reference. Additionally, a visual representation of the synthesis pathway is provided using the DOT language for clarity.
Chemical Structure and Identification
4',5'-Dibromofluorescein, a halogenated derivative of fluorescein, is a xanthene dye characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This substitution significantly influences its spectral properties. The compound is also known by several synonyms, including Eosinic acid and Solvent Red 72.[1]
The chemical structure of 4',5'-dibromofluorescein is presented below:
Chemical Formula: C₂₀H₁₀Br₂O₅[1]
Molecular Weight: Approximately 490.10 g/mol [2]
CAS Number: 596-03-2[2]
Physicochemical and Photophysical Properties
4',5'-Dibromofluorescein is typically an orange to red powder.[1] Its solubility and spectral characteristics are crucial for its application as a fluorescent marker. A summary of its key quantitative properties is provided in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Orange to red powder | [1] |
| Melting Point | 270-273 °C | [1][2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |
Table 2: Photophysical Properties
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maximum (λmax) | 450 nm | - | [2] |
| 370 nm | - | [1] | |
| Emission Maximum (λem) | 480 nm | Excited at 370 nm | [1] |
| 517 nm | Excited at 494 nm | [1] | |
| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | Ethanol (for Eosin B) | [1] |
| Fluorescence Quantum Yield (Φf) | 0.63 | Ethanol (for Eosin B) | [1] |
| 0.005 | Aqueous solution (dimer) | [3][4] |
Synthesis of 4',5'-Dibromofluorescein
The synthesis of 4',5'-dibromofluorescein is a two-step process. First, its precursor, fluorescein, is synthesized. Subsequently, fluorescein undergoes bromination to yield the final product.
Step 1: Synthesis of Fluorescein
Fluorescein is prepared via a Friedel-Crafts reaction between phthalic anhydride and resorcinol in the presence of a dehydrating acid catalyst, such as sulfuric acid or zinc chloride.[5][6]
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, combine phthalic anhydride and resorcinol.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the flask in an oil bath to between 185 and 195°C for approximately 30 minutes. The mixture will darken to an orange-red color.[6]
-
Allow the reaction mixture to cool.
-
Add ethyl acetate and water to dissolve the crude product. This may require sonication to fully dissolve the solid.[6]
-
Transfer the solution to a separatory funnel and remove the lower aqueous layer, which contains unreacted resorcinol.[6]
-
Wash the organic layer with distilled water and then with a saturated sodium chloride solution.[6]
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the fluorescein product as an orange to brick-red solid.[6]
Step 2: Synthesis of 4',5'-Dibromofluorescein (Bromination of Fluorescein)
4',5'-Dibromofluorescein is synthesized by the controlled bromination of fluorescein in an alkaline solution. The pH of the reaction is a critical parameter for selective dibromination.[7][8]
Materials:
-
Fluorescein
-
Sodium hydroxide
-
Bromine
-
Ethyl alcohol (optional, as a solvent for fluorescein)
-
Phosphoric acid
-
Water
Procedure:
-
Prepare a fluorescein solution by dissolving fluorescein in water with sodium hydroxide to achieve a pH between 9.5 and 10.5. Ethyl alcohol can be used to aid in the initial dissolution of fluorescein.[8] The temperature should be maintained at approximately 25°C.[8]
-
Separately, prepare a bromine solution by adding bromine to a cold (around 5°C) aqueous solution of sodium hydroxide with stirring.[8]
-
Slowly add the bromine solution to the fluorescein solution over a period of about 30 minutes while maintaining the temperature between 25-35°C and stirring continuously.[8]
-
After the addition is complete, continue stirring for an additional 15 minutes to ensure the bromination is complete.[8]
-
Rapidly add phosphoric acid to the reaction mixture to lower the pH to a range of 2.4 to 2.8. This will precipitate the 4',5'-dibromofluorescein.[8]
-
The precipitate is then washed with water until free of acids and chlorides.[8]
-
The final product is dried to yield 4',5'-dibromofluorescein.[8]
-
Purification can be achieved by crystallization from aqueous ethanol.[7]
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of 4',5'-Dibromofluorescein.
Caption: Synthesis pathway of 4',5'-Dibromofluorescein from phthalic anhydride and resorcinol.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of 4',5'-dibromofluorescein. The experimental protocols for the synthesis of both fluorescein and its subsequent bromination have been outlined to assist researchers in the laboratory. The tabulated physicochemical and photophysical data offer a quick and accessible reference for experimental planning. The provided synthesis pathway diagram visually summarizes the chemical transformations involved. This comprehensive information is intended to support the effective application of 4',5'-dibromofluorescein in various scientific and research endeavors.
References
- 1. PhotochemCAD | Eosin B [photochemcad.com]
- 2. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. [PDF] Estimation of quantum yields of weak fluorescence from eosin Y dimers formed in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 5. chimique.wordpress.com [chimique.wordpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 8. US3111528A - Bromination of fluorescein - Google Patents [patents.google.com]
An In-depth Technical Guide to 4',5'-Dibromofluorescein
This technical guide provides comprehensive information on the chemical properties, applications, and methodologies related to 4',5'-Dibromofluorescein, a versatile fluorescent dye. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering a detailed overview to support experimental design and application.
Core Compound Properties
4',5'-Dibromofluorescein, also known as Solvent Red 72, is a xanthene dye recognized for its fluorescent properties.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 596-03-2 | [1] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.10 g/mol | |
| Appearance | Orange to red powder | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [2] |
| Absorption Maximum (λmax) | ~450 nm | |
| Emission Maximum (λem) | ~480 nm | [2] |
Applications in Research and Drug Development
4',5'-Dibromofluorescein is a versatile tool with a range of applications in biological and biomedical research. Its primary uses are centered around its fluorescent properties.
-
Fluorescent Probe and Cellular Imaging : It serves as a fluorescent marker for visualizing cellular processes and tracking molecules within cells.[3] Its ability to permeate cell membranes makes it valuable for live-cell imaging.
-
Protein Staining : It is widely used for staining proteins in 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3] A highly sensitive method using 4',5'-Dibromofluorescein has been developed for the negative staining of proteins, allowing for the detection of nanogram-level quantities.[3] This method is noted for being rapid and economical.
-
Histology and Cytology : As a histological stain, it finds broad application in the staining and visualization of various cellular components in tissue samples.[1]
-
Spectroscopic Analysis : It can be employed as a ligand in the investigation of protein properties through spectroscopic analysis.[1]
While 4',5'-Dibromofluorescein is utilized as a fluorescent probe in cellular analysis, which can include the study of signaling pathways, a comprehensive search of the available literature did not yield specific information on its use for interrogating a particular signaling pathway.
Experimental Protocols
Detailed experimental protocols for the use of 4',5'-Dibromofluorescein are not widely published. However, based on its application as a fluorescent protein stain in SDS-PAGE, a generalized protocol can be adapted. The following protocol is a representative workflow for staining polyacrylamide gels with a fluorescent dye like 4',5'-Dibromofluorescein.
Generalized Protocol for Fluorescent Staining of Proteins in SDS-PAGE
This protocol outlines the general steps for staining proteins in a polyacrylamide gel following electrophoresis. Optimization of incubation times and solution concentrations may be necessary for specific applications.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Fixing Solution (e.g., 50% methanol, 10% acetic acid in deionized water)
-
Staining Solution (4',5'-Dibromofluorescein dissolved in an appropriate solvent, e.g., ethanol, and diluted in an aqueous buffer)
-
Destaining Solution (e.g., 10% methanol, 7% acetic acid in deionized water)
-
Deionized water
-
Orbital shaker
-
Gel imaging system with appropriate excitation and emission filters
Procedure:
-
Gel Fixation:
-
Following electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel.
-
Incubate on an orbital shaker for 1 to 2 hours at room temperature. This step is crucial for fixing the proteins within the gel matrix and removing interfering substances.
-
-
Washing:
-
Discard the Fixing Solution.
-
Wash the gel with deionized water two to three times for 10-15 minutes each to remove the fixation solution.
-
-
Staining:
-
Immerse the gel in the 4',5'-Dibromofluorescein Staining Solution.
-
Incubate on an orbital shaker for 1 to 3 hours at room temperature, protected from light to prevent photobleaching of the dye.
-
-
Destaining:
-
Remove the Staining Solution.
-
Add Destaining Solution and agitate for 30 to 60 minutes. This step helps to reduce the background fluorescence and increase the signal-to-noise ratio. The duration can be adjusted based on the intensity of the background.
-
-
Final Wash and Imaging:
-
Briefly rinse the gel with deionized water.
-
The gel is now ready for visualization. Place the gel in a fluorescence gel imaging system equipped with an excitation source appropriate for 4',5'-Dibromofluorescein (around 450 nm) and an emission filter to capture the fluorescence (around 480 nm).
-
Visualized Workflow
The following diagram illustrates the general workflow for the fluorescent staining of proteins in a polyacrylamide gel.
Caption: Generalized workflow for fluorescent protein staining in SDS-PAGE.
References
An In-depth Technical Guide to the Absorption and Emission Spectra of Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of dibromofluorescein, a fluorescent dye with significant applications in microscopy, diagnostics, and cellular imaging. This document delineates the distinct characteristics of two primary forms, 4',5'-Dibromofluorescein and Eosin B, presenting their quantitative spectral data, detailed experimental methodologies for spectral analysis, and a procedural workflow for its application in fluorescence microscopy.
Core Spectral Properties: A Comparative Analysis
The term "this compound" can refer to two distinct compounds with different spectral characteristics. It is crucial to distinguish between 4',5'-Dibromofluorescein and its dinitro derivative, Eosin B (4',5'-dibromo-2',7'-dinitrofluorescein), as their absorption and emission profiles differ significantly.
4',5'-Dibromofluorescein (Solvent Red 72)
Identified by CAS number 596-03-2, this compound is a xanthene dye characterized by two bromine atoms at the 4' and 5' positions. Its spectral properties are summarized below.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_max_) | ~450 nm | General |
| 370 nm | Not specified | |
| Emission Maximum (λ_em_) | ~480 nm | Not specified |
| 517 nm | When excited at 494 nm | |
| Molar Absorptivity (ε) | Not consistently reported | - |
| Fluorescence Quantum Yield (Φ_f_) | Not consistently reported | - |
Table 1: Quantitative Spectral Data for 4',5'-Dibromofluorescein (CAS 596-03-2).
Eosin B (Acid Red 91, C.I. 45400)
This derivative, with CAS number 548-24-3, includes two nitro groups in addition to the bromine atoms, which shifts its spectral properties to longer wavelengths. It is a readily water-soluble red dye with a green fluorescence.[1]
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_max_) | 514-519 nm | General |
| 527 nm | Ethanol | |
| 514 nm | Water (pH > 8)[2] | |
| ~395 nm (secondary peak) | General | |
| Emission Maximum (λ_em_) | Not consistently reported | - |
| Molar Absorptivity (ε) | 95,000 M⁻¹cm⁻¹ | at 527 nm in Ethanol[3] |
| Fluorescence Quantum Yield (Φ_f_) | 0.63 | Ethanol[3] |
Table 2: Quantitative Spectral Data for Eosin B (CAS 548-24-3). The binding of Eosin B to proteins in an acidic pH range (2.5-3.5) can cause a shift in the absorption maximum to 536-544 nm, a property utilized in protein quantification assays.[1]
Experimental Protocols
Accurate and reproducible spectral data are contingent on meticulous experimental procedures. The following sections detail standardized protocols for the preparation of dye solutions and the staining of cells for fluorescence microscopy.
Protocol for Preparation of Dye Solutions for Spectrophotometry
This protocol outlines the steps for preparing dye solutions for absorbance and fluorescence measurements.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the this compound dye powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol, deionized water with pH adjustment) in a class A volumetric flask to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution using class A volumetric pipettes and flasks to prepare a series of standard solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[4]
-
Prepare a "blank" solution containing only the solvent.[4]
-
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Set the instrument to zero absorbance using the blank solution in a clean cuvette.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max_).[4]
-
For fluorescence measurements, use a spectrofluorometer. The excitation wavelength is typically set at or near the absorption maximum. Record the emission spectrum across the expected range.
-
Protocol for Staining of Cells for Fluorescence Microscopy
This protocol provides a general workflow for staining fixed cells.
-
Cell Preparation and Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
To prevent non-specific binding of the dye, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.[6]
-
-
Staining:
-
Washing and Mounting:
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using a fluorescent dye like this compound.
Caption: Workflow for fluorescence microscopy staining.
References
- 1. discofinechem.com [discofinechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PhotochemCAD | Eosin B [photochemcad.com]
- 4. science.valenciacollege.edu [science.valenciacollege.edu]
- 5. gatescientific.com [gatescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Solubility of Dibromofluorescein in different solvents
An In-depth Technical Guide to the Solubility of Dibromofluorescein
Introduction to 4',5'-Dibromofluorescein
4',5'-Dibromofluorescein, a derivative of fluorescein, is a fluorescent dye belonging to the xanthene family.[1][2] With the chemical formula C₂₀H₁₀Br₂O₅, it appears as an orange to red powder.[2][3][4] This compound is utilized in various scientific applications, including as a stain for proteins in gel electrophoresis, a ligand for studying protein properties, and as a fluorescent marker in biological research.[1][5][6] Its utility in these applications is often dependent on its solubility characteristics in different solvent systems. This guide provides a comprehensive overview of the solubility of 4',5'-dibromofluorescein, along with detailed experimental protocols for solubility determination.
Solubility of 4',5'-Dibromofluorescein
The solubility of 4',5'-dibromofluorescein has been characterized in a range of solvents. The quantitative and qualitative data are summarized in the table below.
| Solvent | Solubility | Observations |
| Water | 0.3 mg/mL[1]; Slightly soluble[2][3][4][7][8] | Orange solution with faint yellow fluorescence.[2][4][7] |
| Ethanol | 30 mg/mL[1]; Soluble[2][7] | Orange solution with greenish-yellow fluorescence.[2][4][7] |
| Dimethyl Sulfoxide (DMSO) | 56.20 mg/mL (114.67 mM)[9]; 125 mg/mL (255.05 mM) (with sonication)[10] | - |
| Ethylene Glycol Methyl Ester | 80 mg/mL[1] | - |
| 0.5N Ammonium Hydroxide (NH₄OH) | 10 mg/mL (with heat)[1] | Clear to slightly dark orange solution.[1] |
| Acetone | Soluble[2][7] | Pink solution with yellow fluorescence.[2][7] |
| Concentrated Sulfuric Acid (H₂SO₄) | Soluble | Red-yellow solution, turns yellow-brown with orange precipitate on dilution.[2][7] |
| Glycerol | Good dispersibility[2][4] | - |
| Liquid Paraffin | Good dispersibility[2][4] | - |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a compound like 4',5'-dibromofluorescein.
General Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
4',5'-Dibromofluorescein
-
Small test tubes
-
Glass stirring rod
-
Distilled water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents of interest (e.g., ethanol, acetone)
Procedure:
-
Place approximately 25 mg of 4',5'-dibromofluorescein into a small test tube.[11][12]
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]
-
After each addition, shake the test tube vigorously or stir with a glass rod.[11][12]
-
Observe the mixture to see if the solid dissolves completely.
-
Record the compound as soluble, partially soluble, or insoluble.
-
For aqueous solutions, the pH can be tested with pH paper to indicate acidic or basic properties.[12]
Shake-Flask Method for Quantitative Solubility Determination
The shake-flask method is a reliable technique for determining thermodynamic (equilibrium) solubility.[13]
Materials:
-
4',5'-Dibromofluorescein
-
Chosen solvent
-
Small, sealable flasks (e.g., Erlenmeyer flasks)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of 4',5'-dibromofluorescein to a known volume of the solvent in a flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[13]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator set to a constant temperature and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand, or centrifuge it, to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of 4',5'-dibromofluorescein in the diluted solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[14]
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: Workflow for qualitative solubility testing of this compound.
References
- 1. 4 5- this compound | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]
- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 3. Page loading... [guidechem.com]
- 4. 4',5'-DIBROMOFLUORESCEIN | 596-03-2 [chemicalbook.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4',5'-Dibromofluorescein [drugfuture.com]
- 8. chembk.com [chembk.com]
- 9. 4',5'-Dibromofluorescein | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Fluorescence Mechanism of Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the fluorescence of dibromofluorescein, a halogenated derivative of fluorescein. Belonging to the widely-used xanthene class of dyes, its unique photophysical properties, influenced by bromine substitution, make it a valuable tool in various scientific applications, including biological staining, fluorescence microscopy, and as a ligand in protein studies.[1] This document details the underlying principles of its fluorescence, the factors that modulate its emission, quantitative photophysical data, and standardized protocols for its characterization.
The Core Fluorescence Mechanism
The fundamental process of fluorescence in this compound, as in other fluorophores, is governed by the absorption of light energy and its subsequent re-emission at a longer wavelength. This phenomenon can be understood through the following steps, illustrated by a Jablonski diagram.
-
Excitation: The process begins when the molecule in its stable, low-energy ground state (S₀) absorbs a photon of light. This absorption event elevates a valence electron to a higher energy, excited singlet state (S₁).[2] The molecule can be excited to various vibrational levels within this electronic state.
-
Vibrational Relaxation (Non-radiative): The excited molecule is highly unstable and rapidly loses some of its energy as heat through vibrational relaxation.[2] This is a non-radiative process where the molecule transitions to the lowest vibrational level of the S₁ state. This relaxation is extremely fast, typically occurring on a picosecond timescale.
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon.[2] Because some energy was lost during vibrational relaxation, the emitted photon has lower energy and consequently a longer wavelength than the absorbed photon. This difference between the peak absorption and peak emission wavelengths is known as the Stokes shift.
The rigid, planar xanthene core and extensive π-conjugated system of this compound are crucial for its fluorescence, providing the necessary electronic structure for efficient light absorption and emission.[3]
The Heavy Atom Effect: Influence of Bromine Substitution
A defining characteristic of this compound's photophysics is the presence of two bromine atoms on the xanthene ring. These heavy atoms introduce a significant competing de-excitation pathway known as intersystem crossing (ISC) .
Intersystem Crossing (ISC): This is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁), which has a different spin multiplicity.[4] The probability of ISC is significantly enhanced in molecules containing heavy atoms (like bromine or iodine) due to increased spin-orbit coupling.[4][5]
This "heavy atom effect" has a direct consequence on the fluorescence properties:
-
Reduced Fluorescence Quantum Yield: Because ISC provides an efficient, alternative pathway for the excited state to decay, it directly competes with fluorescence. This results in a lower fluorescence quantum yield (Φf) for this compound compared to its non-halogenated parent, fluorescein.[3][6]
-
Increased Phosphorescence Potential: While fluorescence is diminished, the population of the triplet state is increased. Decay from the triplet state back to the ground state is a much slower process known as phosphorescence. Therefore, heavy atom substitution increases the potential for phosphorescence.[5]
Factors Influencing this compound Fluorescence
The fluorescence emission of this compound is not static and is highly sensitive to its local environment. Key factors include:
-
pH: The fluorescence intensity of fluorescein and its derivatives is strongly dependent on the pH of the solution.[7] this compound exists in different ionic forms depending on the protonation state of its hydroxyl and carboxylic acid groups. The dianionic form, which predominates under alkaline conditions (typically pH > 8), is the most fluorescent species. In acidic environments, the formation of neutral or cationic species leads to a significant reduction or complete quenching of fluorescence.[7][8]
-
Solvent: The polarity and viscosity of the solvent can alter the excited-state dynamics and thus the fluorescence quantum yield and lifetime.[7][9] Changes in solvent polarity can affect the energy levels of the excited state, potentially influencing the rates of radiative and non-radiative decay.[10]
-
Concentration: At high concentrations, fluorophores like this compound can exhibit self-quenching. This occurs when an excited molecule interacts with a ground-state molecule of the same type, leading to non-radiative decay. This results in a non-linear relationship between concentration and fluorescence intensity at higher concentrations.[11]
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity.[11] Higher thermal energy increases the probability of non-radiative decay pathways, such as internal conversion and collisional quenching, which compete with fluorescence.[7]
Quantitative Photophysical Data
The following table summarizes key photophysical properties for 4',5'-dibromofluorescein. It is critical to note that these values are highly dependent on the experimental conditions, particularly the solvent and pH.
| Property | Symbol | Value | Conditions | Reference(s) |
| Maximum Absorption Wavelength | λmax (abs) | ~450 nm | General | [12] |
| 494 nm | pH dependent | [1] | ||
| Maximum Emission Wavelength | λmax (em) | ~480 nm | General | [1] |
| 517 nm | pH dependent | [1] | ||
| Fluorescence Quantum Yield | Φf | 0.08 | EtOH + 1 mM NaOH | [9] |
| Fluorescence Lifetime | τf | 1.28, 3.93 ns (biexponential) | EtOH + 1 mM NaOH | [9] |
| Molar Extinction Coefficient | ε | ≥50,000 at ~230 nm | Not specified | [12] |
| ≥5,000 at ~450 nm | Not specified | [12] |
Note: Biexponential decay in fluorescence lifetime measurements can indicate the presence of different conformational states or species in solution.[9]
Experimental Protocols
The characterization of this compound's fluorescence properties relies on precise spectroscopic techniques. Below are detailed methodologies for two fundamental experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and whose absorption/emission spectra overlap with this compound. Fluorescein (Φf = 0.95 in 0.1 M NaOH) or Rhodamine 6G (Φf = 0.95 in ethanol) are common choices.
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (e.g., ethanol with 1 mM NaOH to ensure the dianionic form).
-
Concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a 1 cm cuvette to minimize inner filter effects and self-absorption.[13]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite each sample at the same wavelength used for the absorbance measurements.
-
Record the full emission spectrum for each solution. Ensure experimental settings (e.g., slit widths) are identical for the sample and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstd × ( Isample / Istd ) × ( Astd / Asample ) × ( nsample² / nstd² )
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
std refers to the standard and sample refers to this compound.
-
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. Fluorescence Process | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. 4',5'-DIBROMOFLUORESCEIN | 596-03-2 [chemicalbook.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
A Comprehensive Technical Guide to the Safe Handling of Dibromofluorescein Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and disposal of Dibromofluorescein powder. The following sections detail the compound's properties, associated hazards, necessary safety precautions, and emergency procedures to ensure a safe laboratory environment for all personnel.
Compound Identification and Properties
This compound is a fluorescent dye belonging to the xanthene family.[1] It is commonly used in cosmetics, as a biological stain, and as a pH indicator.[1] Understanding its physical and chemical properties is the first step in safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Name | 4',5'-Dibromofluorescein | [2][3] |
| Synonyms | C.I. 45370.1, Solvent Red 72, Eosinic acid | [2][3][4] |
| CAS Number | 596-03-2 | [2][3] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |
| Molecular Weight | 490.10 g/mol | [4][5] |
| Appearance | Orange to red powder/solid | [1][2][3] |
| Melting Point | 270 - 273 °C (518 - 523.4 °F) | [2][4] |
| Boiling Point | 633.7 ± 55.0 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water. Soluble in ethanol and acetone. | [1][3] |
| Stability | Stable under normal temperatures and pressures. | [3] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[2][6] The primary hazards are skin, eye, and respiratory irritation.[2][3]
Table 2: Hazard Classification
| Hazard | Category | Statement | References |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [2] |
| Combustible Dust | Yes | May form combustible dust concentrations in air | [2] |
While the toxicological properties of this compound have not been fully investigated, some data is available.[2][3] It is important to note that the lack of comprehensive data necessitates a cautious approach.
Table 3: Toxicological Data
| Test | Species | Route | Value | References |
| Toxic Dose Low (TDLo) | Rat | Oral | 10,500 mg/kg (female, 21 days pre-ingestion) causing maternal effects on ovaries/fallopian tubes. | [3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound powder.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | References |
| Eye Protection | Tight-sealing safety goggles or a face shield. | [2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile). Inspect gloves before use. | [2] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | [2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [2] |
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust. Avoid dust formation.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Experimental Protocols
Protocol for Handling Spills
This protocol outlines the steps for safely managing a spill of this compound powder.
Diagram 1: Workflow for this compound Powder Spill Response
Caption: Workflow for responding to a this compound powder spill.
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 5: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [3] |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1][2] |
Diagram 2: First Aid Decision Tree for this compound Exposure
Caption: Decision tree for first aid response to this compound exposure.
Fire and Explosion Hazards
This compound is a combustible solid and fine dust dispersed in air may ignite.[2]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[2]
-
Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
Disposal Considerations
Waste from this compound must be disposed of as hazardous waste.[2]
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Logical Hierarchy of Safety Controls
To ensure maximum safety, a hierarchical approach to hazard control should be implemented.
Diagram 3: Hierarchy of Controls for this compound Handling
Caption: Hierarchy of safety controls for handling this compound.
By implementing the procedures and precautions outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling of this compound powder. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use and adhere to all institutional and regulatory guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. il.mahidol.ac.th [il.mahidol.ac.th]
- 4. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdc.org.uk [sdc.org.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. lth.se [lth.se]
A Technical Guide to the Commercial Sources and Purity of 4',5'-Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4',5'-Dibromofluorescein (CAS 596-03-2), a vital fluorescent dye used in various scientific applications. This document details commercial sources, typical purity specifications, and methodologies for its synthesis, purification, and analysis.
Commercial Availability and Purity
4',5'-Dibromofluorescein is readily available from several chemical suppliers. The compound is typically sold as a reddish-orange powder with a dye content purity of approximately 95%. It is crucial for researchers to be aware of the potential impurities, which can include under- or over-brominated species of fluorescein.
Table 1: Commercial Sources and Purity of 4',5'-Dibromofluorescein
| Supplier | Product Number (Example) | Stated Purity/Composition |
| Sigma-Aldrich | 216720 | Dye content ≥ 95% (TLC)[1] |
| TCI Chemicals | D1120 | Contains Mono-, Tri-, and Tetra-bromofluorescein |
| Dawn Scientific (TriStains) | S10062 | High Purity Compound[2] |
| Chem-Impex | 11689 | ≥ 95% (Dye content) |
| CDH Fine Chemical | 065905 | Dye Content 95.0%[3] |
| MedChemExpress | HY-D0969 | - |
Synthesis and Purification
The standard synthesis of 4',5'-Dibromofluorescein involves the electrophilic bromination of fluorescein.[4] The most common purification technique is recrystallization.
Experimental Protocol: Synthesis of 4',5'-Dibromofluorescein
Materials:
-
Fluorescein
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve fluorescein in an aqueous solution of sodium hydroxide.
-
Slowly add a stoichiometric amount of bromine to the fluorescein solution while stirring. The reaction is an electrophilic aromatic substitution where two bromine atoms are added to the 4' and 5' positions of the xanthene core.[4]
-
Continue stirring until the reaction is complete. The color of the solution will change, indicating the formation of the brominated product.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude 4',5'-Dibromofluorescein.[5]
-
Collect the precipitate by filtration and wash with cold water to remove excess acid and salts.
-
Dry the crude product before proceeding to purification.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 4',5'-Dibromofluorescein
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude 4',5'-Dibromofluorescein in a minimum amount of hot 30% aqueous ethanol.[6]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[6]
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold 30% aqueous ethanol to remove any remaining soluble impurities.[7]
-
Dry the purified crystals of 4',5'-Dibromofluorescein.
Purity Analysis
The purity of 4',5'-Dibromofluorescein can be assessed using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most common.
Common Impurities
The primary impurities in commercially available 4',5'-Dibromofluorescein are other brominated derivatives of fluorescein, including:
-
Fluorescein (unreacted starting material)
-
4'-Monobromofluorescein
-
2',4',5'-Tribromofluorescein
-
2',4',5',7'-Tetrabromofluorescein (Eosin Y)[8]
Experimental Protocol: HPLC Analysis
A robust HPLC method is essential for the quantitative determination of 4',5'-Dibromofluorescein and its brominated impurities.[8]
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is suitable for this separation.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[9]
-
Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compounds (around 450-500 nm).
-
Sample Preparation: Dissolve a known amount of the Dibromofluorescein sample in a suitable solvent, such as the initial mobile phase composition.
Procedure:
-
Prepare a series of calibration standards for fluorescein and its various brominated derivatives (if available).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample and standards onto the column.
-
Run the gradient elution to separate the components.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.[8]
Experimental Protocol: TLC Analysis
TLC provides a rapid and effective method for the qualitative assessment of purity and for monitoring the progress of the synthesis and purification.[5]
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: A mixture of butanone, concentrated ammonia solution, and ethanol (e.g., 24:2:10 v/v/v) has been shown to be effective.[5]
-
UV lamp for visualization
Procedure:
-
Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., a small amount of aqueous sodium bicarbonate solution).[5]
-
Spot the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.
-
Once the solvent front has reached the desired height, remove the plate and allow it to dry.
-
Visualize the separated spots under a UV lamp. The different brominated fluoresceins will exhibit distinct fluorescence colors, allowing for a semi-quantitative analysis of the purity.[5]
Visualized Workflows
The following diagrams illustrate the logical workflows for the synthesis, purification, and analysis of 4',5'-Dibromofluorescein.
Caption: Workflow for the synthesis and purification of 4',5'-Dibromofluorescein.
References
- 1. terrificscience.org [terrificscience.org]
- 2. dawnscientific.com [dawnscientific.com]
- 3. CAS-596-03-2, 4:5-Dibromo Fluorescein Manufacturers, Suppliers & Exporters in India | 065905 [cdhfinechemical.com]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. conference.pixel-online.net [conference.pixel-online.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Determination of fluorescein and brominated fluoresceins in the color additive D&C Orange No. 5 and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 4’,5’-Dibromofluorescein on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Dibromofluorescein staining protocol for SDS-PAGE gels
Application Notes and Protocols
Topic: Dibromofluorescein Staining Protocol for SDS-PAGE Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels is a fundamental technique in proteomics and molecular biology. An ideal protein stain should offer high sensitivity, a wide dynamic range, compatibility with downstream applications like mass spectrometry, and a simple, rapid protocol.[1] 4',5'-Dibromofluorescein (DBF) has emerged as an ultrasensitive, negative staining dye for the detection of proteins in both 1-D and 2-D SDS-PAGE gels.[2] This method is notable for its speed and exceptional sensitivity, capable of detecting proteins at the sub-nanogram level.[2] As a negative stain, DBF stains the background of the gel, leaving the protein bands unstained and visible as transparent areas. This approach is compatible with downstream protein identification by mass spectrometry.[2]
Principle of Staining
This compound is a fluorescent dye that can be used for the negative staining of proteins in polyacrylamide gels.[2] The mechanism involves the dye binding to the gel matrix, creating a fluorescent background. The presence of proteins, which are precipitated within the gel, prevents the dye from binding in those locations. This results in the visualization of clear, unstained protein bands against a fluorescently labeled background under appropriate illumination. Molecular docking studies have been employed to investigate the interaction between DBF and the gel matrix.[2]
Quantitative Data Summary
The sensitivity of the this compound stain has been demonstrated to be significantly higher than several other common staining methods. The following table summarizes the comparative sensitivity of DBF with other widely used protein stains.
| Staining Method | Detection Limit (per band) | Staining Time | Reference |
| This compound (DBF) | 0.025–0.05 ng | ~10 minutes | [2] |
| Eosin Y (EY) | ~0.25–0.5 ng | Not Specified | [2] |
| SYPRO Ruby | ~0.25–0.5 ng | >3 hours | [2] |
| Imidazole-Zinc (IZ) Negative Stain | ~0.5–1.0 ng | Not Specified | [2] |
| Silver Staining | ~0.25–5 ng | Variable | |
| Coomassie Brilliant Blue | ~3–10 ng | >1 hour |
Note: The detection limits for Eosin Y, SYPRO Ruby, and Imidazole-Zinc are approximated based on the reported 10 to 20-fold lower sensitivity compared to this compound.[2]
Experimental Protocol: this compound Staining
This protocol is designed for staining proteins in standard 1-D and 2-D SDS-PAGE gels.
Materials
-
4',5'-Dibromofluorescein (DBF)
-
Tris-HCl
-
Glycine
-
Methanol
-
Deionized water
-
Staining trays
-
Orbital shaker
-
UV transilluminator or other suitable gel imaging system
Reagent Preparation
1. Staining Solution (0.001% w/v this compound):
-
Dissolve 1 mg of 4',5'-Dibromofluorescein in 100 mL of deionized water.
-
Store the solution protected from light.
2. Destaining Solution (Optional - for reducing background):
-
A solution of 10% methanol in deionized water can be used for a brief wash to reduce background if necessary.
Staining Procedure
-
Post-Electrophoresis Wash: After electrophoresis, rinse the gel with deionized water for 1-2 minutes to remove residual electrophoresis buffer.
-
Staining: Immerse the gel in the 0.001% this compound staining solution. For a standard mini-gel, use approximately 50 mL of staining solution.
-
Incubation: Gently agitate the gel on an orbital shaker at room temperature for approximately 10 minutes.
-
Visualization: After 10 minutes, the protein bands will be visible as clear zones against a fluorescent background. The gel can be visualized using a UV transilluminator or a gel doc system with appropriate filters for fluorescein.
Destaining (Optional)
-
If high background is observed, briefly rinse the gel in 10% methanol for 1-2 minutes. Extended destaining is generally not required.
Experimental Workflow
References
Application Notes and Protocols for Dibromofluorescein in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibromofluorescein as a Fluorescent Probe
This compound (DBF) is a halogenated derivative of the widely used fluorescent dye, fluorescein. As a member of the xanthene dye family, DBF exhibits intrinsic fluorescence, making it a valuable tool for various biological applications, including cell imaging.[1][2] Its ability to fluoresce allows for the visualization of cellular structures and processes. This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe in cell imaging, intended for researchers, scientists, and professionals in drug development.
This compound's utility in a laboratory setting extends to its role as a pH indicator, where its fluorescence emission is sensitive to changes in the surrounding pH.[1] This property can be harnessed to study intracellular pH dynamics, a critical parameter in many cellular functions. Furthermore, like other fluorescein derivatives, DBF can be used to assess cell viability and membrane integrity.
Properties of this compound
A summary of the key physical, chemical, and spectral properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.1 g/mol | [1] |
| Appearance | Orange to red powder | [1] |
| Melting Point | 270-273 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |
| Absorption Maximum (λmax) | ~450 nm | [2] |
| Emission Maximum (λem) | ~517 nm | [1] |
Applications in Cell Imaging
This compound and its derivatives are versatile fluorescent probes with several applications in cellular imaging:
-
General Cellular Staining: Due to its fluorescent nature, DBF can be used as a general cytoplasmic stain to visualize cell morphology and structure under a fluorescence microscope.
-
Intracellular pH Measurement: The pH-dependent fluorescence of this compound makes it a useful probe for monitoring changes in intracellular pH (pHi).[1][3] The fluorescence intensity of fluorescein derivatives generally increases with increasing pH.[4]
-
Assessing ABC Transporter Activity: Fluorescein and its derivatives can be substrates for ATP-binding cassette (ABC) transporters, which are membrane proteins that play a crucial role in drug efflux and multidrug resistance in cancer cells.[5][6] By monitoring the fluorescence of DBF inside cells, it is possible to study the activity of these transporters.
Detailed Experimental Protocols
The following protocols are adapted from established methods for similar fluorescein-based dyes, such as Fluorescein Diacetate (FDA) and Calcein AM, and should be optimized for your specific cell type and experimental conditions.
Protocol 1: General Live Cell Staining with this compound
This protocol outlines the steps for staining the cytoplasm of live cells to observe their morphology.
Materials:
-
This compound (DBF)
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cell imaging medium
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the pre-warmed DBF working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently remove the staining solution and wash the cells two to three times with warm PBS or live cell imaging medium to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).
References
- 1. Direct visualisation of drug-efflux in live Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 5. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters affect the detection of intracellular oxidants by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Labeling Proteins with Dibromofluorescein Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with amine-reactive derivatives of dibromofluorescein, such as this compound isothiocyanate or succinimidyl ester. Due to the limited availability of specific protocols for this compound, this guide is adapted from established methods for other fluorescein derivatives, particularly fluorescein isothiocyanate (FITC) and succinimidyl esters (SE).[][2][3][4][5][6][7] Optimization for your specific protein and this compound derivative is recommended.
Introduction
Fluorescent labeling of proteins is a fundamental technique for studying protein localization, dynamics, interactions, and function in various biological and drug discovery contexts.[8][9][10][11] this compound, a halogenated derivative of fluorescein, offers distinct spectral properties that can be advantageous for fluorescence-based assays. This protocol details the covalent conjugation of an amine-reactive this compound derivative to primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on a target protein.[][2][4]
The labeling process involves the reaction of an isothiocyanate or succinimidyl ester functional group on the dye with the nucleophilic amine group on the protein, forming a stable thiourea or amide bond, respectively.[][2][4] Subsequent purification removes unconjugated dye, yielding a fluorescently labeled protein ready for downstream applications.
Materials and Reagents
| Reagent/Material | Specifications |
| Target Protein | Purified, at a concentration of 2-10 mg/mL |
| Amine-Reactive this compound | Isothiocyanate or Succinimidyl Ester derivative |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 |
| Dye Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |
| Purification System | Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (with appropriate MWCO) |
| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4, with optional protein stabilizer (e.g., BSA) and preservative (e.g., sodium azide) |
Experimental Protocols
Protein Preparation
-
Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the labeling reaction.[6] If necessary, perform dialysis or buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0).
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer. Higher protein concentrations generally lead to more efficient labeling.
Dye Preparation
-
Immediately before use, dissolve the amine-reactive this compound derivative in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
Labeling Reaction
The optimal dye-to-protein molar ratio should be determined empirically for each protein. A starting point of 10-20 moles of dye per mole of protein is recommended.[12]
-
Slowly add the calculated amount of the dissolved dye solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For some proteins, incubation overnight at 4°C may be beneficial.
-
(Optional) Quench the reaction by adding the Quenching Reagent (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Purification of the Labeled Protein
It is crucial to remove all non-conjugated dye to ensure accurate determination of the degree of labeling and to reduce background fluorescence in downstream applications.
Method 1: Size-Exclusion Chromatography
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the labeled protein.
Method 2: Dialysis
-
Transfer the reaction mixture to a dialysis tube with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 10 kDa).
-
Dialyze against PBS at 4°C with several buffer changes over 24-48 hours, or until no free dye is observed in the dialysis buffer.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of this compound (approximately 490-495 nm, Amax).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined for the specific this compound derivative. For fluorescein, it is typically around 0.35.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = Amax / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of the this compound derivative at its Amax.
-
Recommended DOL Ranges for Different Applications
| Application | Recommended DOL |
| Immunofluorescence/Flow Cytometry | 3 - 7 |
| FRET (as an acceptor) | 1 - 2 |
| General Protein Tracing | 2 - 5 |
Storage of Labeled Protein
Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[2] Protect from light. The addition of a carrier protein like bovine serum albumin (BSA) at 1-10 mg/mL and a preservative such as 0.02% sodium azide can improve stability.[4]
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Chemical Reaction
Caption: Reaction of an amine with an isothiocyanate.
Application in Immunofluorescence
Caption: Use of a labeled antibody in immunofluorescence.
References
- 2. ulab360.com [ulab360.com]
- 3. ulab360.com [ulab360.com]
- 4. biotium.com [biotium.com]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. webofproceedings.org [webofproceedings.org]
- 11. 160.153.132.164 [160.153.132.164]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Dibromofluorescein in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromofluorescein is a halogenated derivative of the widely used fluorescent dye, fluorescein. Its chemical structure, featuring two bromine atoms, influences its photophysical properties, making it a subject of interest for various fluorescence-based applications. While not as commonly utilized in cellular imaging as some of its counterparts, this compound's fluorescent properties present opportunities for its use in fluorescence microscopy, particularly in histology and as a tracer molecule.[1] These application notes provide an overview of its characteristics and example protocols for its use in fluorescence microscopy.
Physicochemical and Spectroscopic Properties
This compound is typically an orange to red powder.[1] Its fluorescence emission is pH-dependent, a characteristic shared with its parent molecule, fluorescein. The dianionic form, prevalent in basic conditions, is the most fluorescent species. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.10 g/mol | [1] |
| Appearance | Orange or red powder | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |
| Excitation Maximum | ~494 nm (can vary with solvent and pH) | [1] |
| Emission Maximum | ~517 nm (can vary with solvent and pH) | [1] |
Applications in Fluorescence Microscopy
While specific literature on the widespread use of this compound in cellular fluorescence microscopy is limited, its properties suggest potential applications in:
-
General Cellular Staining: As a fluorescent dye, it can be used to nonspecifically stain cellular compartments for visualization.
-
Histological Staining: It has been traditionally used as a biological stain in histology to visualize various cellular components.
-
Tracer Studies: Its ability to fluoresce can be utilized to track its movement across cell membranes or within tissues.
-
Drug Development: Fluorescein derivatives are valuable tools in drug discovery for developing fluorescent probes and in high-throughput screening assays. The cellular uptake of fluorescein itself has been studied in the context of drug delivery and cellular health.[2]
Experimental Protocols
The following are general, adaptable protocols for the use of this compound in fluorescence microscopy. It is crucial to note that these are starting points, and optimization of parameters such as dye concentration, incubation time, and wash steps is highly recommended for specific cell types and experimental conditions.
Protocol 1: General Staining of Fixed Adherent Cells
This protocol outlines a general procedure for staining fixed cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Adherent cells cultured on coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Dilute the stock solution in PBS to a final working concentration. A starting range of 1-10 µM is recommended for optimization.
-
-
Staining: Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for fluorescein (e.g., excitation around 495 nm and emission around 520 nm).
Protocol 2: Live Cell Staining with this compound
This protocol provides a basic method for staining live cells. Note that the cell permeability and potential cytotoxicity of this compound should be empirically determined for your cell line. This protocol is based on general procedures for similar fluorescein derivatives.
Materials:
-
This compound
-
DMSO for stock solution
-
Live-cell imaging medium (e.g., phenol red-free culture medium)
-
Cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:
-
Cell Culture: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and culture to the desired confluency.
-
Staining Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A starting range of 0.5-5 µM is recommended for optimization.
-
-
Staining: Replace the culture medium with the staining solution and incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized to achieve sufficient signal with minimal toxicity.
-
Washing (Optional): For some applications, washing may be necessary to reduce background fluorescence. Gently replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Imaging: Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber (to maintain temperature and CO₂). Allow the cells to equilibrate before acquiring images using appropriate filter sets.
Visualizations
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed adherent cells with this compound.
Conceptual Signaling Pathway Application: Drug Uptake Study
The following diagram illustrates a conceptual workflow for using a fluorescent probe like this compound to study the uptake of a non-fluorescent drug that might compete for the same cellular entry mechanism.
Caption: Conceptual workflow for a competitive drug uptake study using this compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Cell Type | e.g., HeLa | e.g., HeLa | e.g., HeLa | e.g., HeLa |
| Staining Type | Fixed | Fixed | Fixed | Fixed |
| This compound Conc. | 1 µM | 5 µM | 10 µM | 5 µM |
| Incubation Time (min) | 15 | 30 | 60 | 30 |
| Signal-to-Noise Ratio | Low | High | High (with background) | High |
| Photostability (sec) | Measure time to 50% signal loss | Measure time to 50% signal loss | Measure time to 50% signal loss | Report value |
| Cell Viability (for live imaging) | N/A | N/A | N/A | N/A |
Concluding Remarks
This compound is a fluorescent dye with potential for use in various fluorescence microscopy applications. The provided protocols and conceptual workflows serve as a starting point for researchers interested in exploring its utility. Due to the limited specific data available for cellular imaging, empirical optimization of staining conditions is essential to achieve reliable and reproducible results. Researchers are encouraged to characterize the dye's performance in their specific experimental systems.
References
Application Notes and Protocols for Histological Staining with Dibromofluorescein
Introduction
Dibromofluorescein, a xanthene dye also known as Eosinic acid or Solvent Red 72, is a versatile stain used in histology for the visualization of various cellular components.[1] As an acidic dye, it carries a net negative charge and therefore binds to basic cellular structures, staining them in shades of red or pink.[2][3] This characteristic makes it particularly effective for staining cytoplasm, collagen, connective tissues, and mucopolysaccharides.[1] Its application is analogous to the more commonly known Eosin Y in the widely used Hematoxylin and Eosin (H&E) staining protocol, where it serves as the counterstain to Hematoxylin.[2][4][5] The following protocols provide a detailed methodology for the use of this compound in histological applications.
Principle of Staining
The fundamental principle of this compound staining lies in the electrostatic interactions between the acidic dye and basic components within the tissue.[3][6] Cellular structures that are rich in proteins, such as the cytoplasm and extracellular matrix components like collagen, are acidophilic (acid-loving) and carry a net positive charge at the pH of the staining solution. The anionic (negatively charged) this compound dye is attracted to these positively charged sites, resulting in the characteristic pink or red staining.[2][7] This provides a clear contrast to the blue or purple staining of basophilic structures, such as the cell nucleus, which are stained by a basic dye like Hematoxylin.
Data Presentation
The following table summarizes the typical concentrations and incubation times for a this compound-based staining protocol, analogous to a standard H&E stain.
| Step | Reagent | Concentration | Incubation Time |
| Deparaffinization | Xylene | 100% | 2 changes, 5-10 min each |
| Rehydration | Ethanol Series | 100%, 95%, 70% | 2-5 minutes each |
| Nuclear Staining | Harris' Hematoxylin | Ready-to-use | 3-8 minutes |
| Differentiation | Acid Alcohol | 0.5-1% HCl in 70% Ethanol | 10-30 seconds |
| Bluing | Scott's Tap Water Substitute or Ammonia Water | Ready-to-use or 0.2% | 30 seconds - 1 minute |
| Counterstaining | This compound Solution | 1% in 95% Ethanol with 0.5% Acetic Acid | 2-10 minutes |
| Dehydration | Ethanol Series | 95%, 100% | 2 changes each, 2-5 min each |
| Clearing | Xylene | 100% | 2 changes, 5 minutes each |
Experimental Protocols
Preparation of this compound Staining Solution
Materials:
-
This compound powder
-
95% Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Graduated cylinders
-
Beakers
-
Stirring rod
-
Filter paper
Procedure:
-
To prepare a 1% this compound stock solution, dissolve 1 gram of this compound powder in 100 mL of 95% ethanol.
-
Stir the solution until the powder is completely dissolved.
-
For the working solution, add 0.5 mL of glacial acetic acid to the 100 mL stock solution. The addition of acetic acid can enhance the staining intensity.[8]
-
Filter the solution before use to remove any undissolved particles.
Histological Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from a standard Hematoxylin and Eosin (H&E) staining procedure.
I. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin wax.[8][9]
-
Transfer slides through two changes of 100% ethanol for 2-5 minutes each.
-
Hydrate the sections by immersing them in 95% ethanol for 2-5 minutes.
-
Further hydrate in 70% ethanol for 2-5 minutes.
-
Rinse the slides in running tap water for 2-5 minutes.
II. Nuclear Staining:
-
Immerse slides in a filtered Hematoxylin solution (e.g., Harris' Hematoxylin) for 3-8 minutes.[4]
-
Rinse the slides thoroughly in running tap water for 5 minutes.
III. Differentiation:
-
Dip the slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds (10-30 seconds) to remove excess hematoxylin.[6]
-
Immediately rinse the slides in running tap water to stop the differentiation process.
IV. Bluing:
-
Immerse the slides in a bluing agent, such as Scott's tap water substitute or 0.2% ammonia water, for 30 seconds to 1 minute, or until the nuclei turn a distinct blue.[8]
-
Wash the slides in running tap water for 5 minutes.
V. Counterstaining with this compound:
-
Dehydrate the sections by passing them through 95% ethanol for 2 minutes.
-
Immerse the slides in the 1% this compound working solution for 2-10 minutes, depending on the desired staining intensity.[4]
VI. Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through two changes of 95% ethanol for 2-5 minutes each.
-
Complete the dehydration with two changes of 100% ethanol for 2-5 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.[10]
-
Mount the coverslip onto the slide using a suitable mounting medium.
Visualization
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. microbenotes.com [microbenotes.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. laboratorytests.org [laboratorytests.org]
- 5. H&E stain - Wikipedia [en.wikipedia.org]
- 6. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 7. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 8. aladdin-e.com [aladdin-e.com]
- 9. mycetoma.edu.sd [mycetoma.edu.sd]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Application Notes and Protocols for Quantitative Protein Analysis in Gels using Dibromofluorescein (Eosin Y)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of proteomics and cellular biology research. Accurate protein quantification is critical for understanding protein expression levels, purification yields, and for comparative studies. Dibromofluorescein, commonly known as Eosin Y, is a versatile xanthene dye that offers a sensitive and reproducible method for the visualization and quantification of proteins in polyacrylamide gels. This document provides detailed application notes and protocols for the use of this compound (Eosin Y) as both a colorimetric and fluorescent stain for quantitative protein analysis.
Eosin Y interacts with proteins primarily through electrostatic interactions between the anionic dye and the basic amino acid residues (arginine, lysine, and histidine) of the proteins.[1][2][] This interaction allows for the detection of proteins with a sensitivity that can be comparable to silver staining, reaching the nanogram level.[4] Furthermore, the fluorescent properties of Eosin Y provide a broad dynamic range for more accurate quantification compared to traditional colorimetric stains.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound (Eosin Y) staining for protein analysis in gels, based on available literature. It is important to note that performance may vary depending on the specific protein, gel system, and imaging equipment used.
| Parameter | This compound (Eosin Y) | Coomassie Brilliant Blue | Silver Staining |
| Detection Method | Colorimetric & Fluorescent | Colorimetric | Colorimetric |
| Limit of Detection (LOD) | ~10 ng[4] | 30-100 ng | 0.1-1 ng |
| Linear Dynamic Range | Moderate to High (Wider for fluorescence) | ~1 order of magnitude | Narrow |
| Mechanism of Staining | Electrostatic interaction with basic amino acids[1][2] | Electrostatic and hydrophobic interactions | Reduction of silver ions on the protein surface |
| Compatibility with Mass Spectrometry | Generally compatible (reversible staining protocols exist)[5] | Compatible | Often requires special protocols |
| Protocol Time | Rapid (~1-2 hours) | Moderate (can require overnight destaining) | Long and complex |
| Reproducibility | High[4] | Moderate | Variable |
Experimental Protocols
Two primary protocols are presented for using this compound (Eosin Y) for protein staining in polyacrylamide gels: a colorimetric method for rapid visualization and a fluorescent method for sensitive quantitative analysis.
Protocol 1: Rapid Colorimetric Staining with Eosin Y
This protocol is suitable for quick visualization of protein bands with moderate sensitivity.
Materials:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) Eosin Y in 10% (v/v) Acetic Acid.
-
Destaining Solution: 10% (v/v) Acetic Acid, 20% (v/v) Methanol in deionized water.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the polyacrylamide gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for 30-60 minutes at room temperature with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.
-
Washing: Discard the Fixing Solution and wash the gel with deionized water for 5-10 minutes.
-
Staining: Immerse the gel in the Staining Solution and incubate for 15-30 minutes at room temperature with gentle agitation. Protein bands will appear as pink to red.
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate at room temperature. The background will destain, and the protein bands will become more prominent. Monitor the destaining process to achieve the desired contrast.
-
Image Acquisition: The gel can be imaged using a standard white light transilluminator or a gel documentation system. For quantification, ensure that the image is not saturated.
Protocol 2: Sensitive Fluorescent Staining with Eosin Y for Quantitative Analysis
This protocol leverages the fluorescent properties of Eosin Y for more sensitive and quantitative protein detection.
Materials:
-
Fixing Solution: 50% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water.
-
Fluorescent Staining Solution: 0.05% (w/v) Eosin Y in 5% (v/v) Acetic Acid.
-
Wash Solution: 7% (v/v) Acetic Acid in deionized water.
-
Deionized water.
Procedure:
-
Fixation: Following electrophoresis, fix the gel in the Fixing Solution for at least 1 hour. For thicker gels, extend the fixation time to ensure complete protein precipitation.
-
Washing: Discard the fixing solution and wash the gel twice with deionized water for 15 minutes each to remove residual methanol.
-
Staining: Incubate the gel in the Fluorescent Staining Solution for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Washing: Briefly rinse the gel with the Wash Solution. Then, wash the gel with the Wash Solution for 30-60 minutes to reduce background fluorescence. This step is critical for achieving a good signal-to-noise ratio.
-
Image Acquisition: Image the stained gel using a fluorescence imaging system.
-
Excitation: ~488-520 nm (a standard blue-light transilluminator or a laser-based scanner with a 488 nm or 532 nm laser can be used).
-
Emission: ~540-560 nm.
-
It is crucial to use appropriate emission filters to capture the fluorescence signal from Eosin Y while minimizing background.
-
-
Quantitative Analysis: Use appropriate image analysis software to determine the integrated intensity of each protein band, subtracting the local background. For accurate quantification, it is essential to generate a standard curve using known amounts of a purified protein.
Mandatory Visualizations
Caption: Experimental workflow for protein analysis using this compound.
Caption: Interaction of this compound with protein.
References
- 1. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eosin - Wikipedia [en.wikipedia.org]
- 4. Eosin Y staining of proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eosin Y: a reversible stain for detecting electrophoretically resolved protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dibromofluorescein in Biomolecule Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4',5'-Dibromofluorescein (DBF), a versatile fluorescent dye, in the sensitive detection and quantification of biomolecules. The protocols outlined below are intended to serve as a comprehensive guide for laboratory personnel.
Application Note 1: Ultrasensitive Staining of Proteins in Polyacrylamide Gels
Introduction:
4',5'-Dibromofluorescein (DBF) serves as a highly sensitive fluorescent stain for the detection of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method offers a rapid and economical alternative to traditional staining techniques, with a limit of detection significantly lower than that of Coomassie Blue, silver staining, and even some commercially available fluorescent stains.[1] The staining procedure is a simple two-step process that can be completed in approximately 10 minutes and is compatible with downstream applications such as mass spectrometry.[1]
Principle:
The precise mechanism of interaction between DBF and proteins within the polyacrylamide gel matrix is based on non-covalent binding. This interaction leads to a significant enhancement of the dye's fluorescence, allowing for the visualization of protein bands under UV or blue-light excitation. The negative staining properties of DBF result in fluorescent protein bands against a darker background.
Data Presentation:
The following table summarizes the performance characteristics of 4',5'-Dibromofluorescein in comparison to other common protein staining methods.
| Staining Method | Limit of Detection (LOD) | Staining Time | Compatibility with Mass Spectrometry |
| 4',5'-Dibromofluorescein (DBF) | 0.025 - 0.05 ng [1] | ~10 minutes [1] | Yes [1] |
| Coomassie Brilliant Blue R-250 | ~100 ng | > 1 hour | Yes |
| Silver Staining | ~0.1 - 1 ng | 1.5 - 2 hours | Protocol dependent |
| SYPRO Ruby | ~0.25 - 1 ng | > 3 hours | Yes |
| Eosin Y | ~0.5 - 1 ng | ~15 minutes | Yes |
Experimental Protocol: Rapid Protein Staining in SDS-PAGE Gels
Materials:
-
4',5'-Dibromofluorescein (DBF) stock solution (1 mM in ethanol)
-
Staining Solution: 20 µM DBF in 10% ethanol
-
Destaining Solution: 10% ethanol
-
SDS-PAGE gel with separated proteins
-
Staining trays
-
UV or blue-light transilluminator/gel documentation system
Procedure:
-
Gel Preparation: Following electrophoresis, rinse the SDS-PAGE gel with deionized water for 5 minutes to remove excess SDS.
-
Staining: Immerse the gel in the DBF Staining Solution. Incubate for 5 minutes at room temperature with gentle agitation.
-
Destaining: Briefly rinse the stained gel with the Destaining Solution for 1-2 minutes to reduce background fluorescence.
-
Visualization: Place the gel on a UV or blue-light transilluminator. Protein bands will appear as bright fluorescent bands. Document the gel using a suitable imaging system.
Experimental Workflow for SDS-PAGE Protein Staining
Caption: Workflow for rapid and sensitive protein staining in SDS-PAGE gels using 4',5'-Dibromofluorescein.
Application Note 2: Detection of Human Serum Albumin using a Dibromofluorescein-Based Indirect ELISA
Introduction:
This compound can be utilized as a fluorescent reporter in immunoassays for the specific detection of biomolecules. By conjugating a reactive derivative of DBF, such as a succinimidyl ester (SE), to a specific antibody, a fluorescently labeled probe can be created for use in various assay formats, including Enzyme-Linked Immunosorbent Assay (ELISA). This application note describes a theoretical protocol for the detection of Human Serum Albumin (HSA) using an indirect ELISA with a DBF-labeled secondary antibody.
Principle:
In this indirect ELISA, HSA is first immobilized on the surface of a microplate well. A primary antibody specific to HSA is then added, which binds to the immobilized antigen. Subsequently, a secondary antibody conjugated with a reactive form of 4',5'-Dibromofluorescein, which recognizes the primary antibody, is introduced. The amount of bound, fluorescently labeled secondary antibody is proportional to the concentration of HSA in the sample. The fluorescence signal is measured using a microplate reader.
Data Presentation:
The following table represents a typical standard curve for an HSA ELISA. The fluorescence intensity is directly proportional to the concentration of HSA.
| HSA Concentration (ng/mL) | Relative Fluorescence Units (RFU) |
| 1000 | 8500 |
| 500 | 4300 |
| 250 | 2200 |
| 125 | 1150 |
| 62.5 | 600 |
| 31.25 | 320 |
| 15.6 | 180 |
| 0 | 50 |
Experimental Protocols:
Protocol 2.1: Conjugation of 4',5'-Dibromofluorescein Succinimidyl Ester to a Secondary Antibody
Materials:
-
Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
4',5'-Dibromofluorescein Succinimidyl Ester (DBF-SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the secondary antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) to remove any amine-containing stabilizers. Adjust the antibody concentration to 1-2 mg/mL.
-
DBF-SE Solution Preparation: Immediately before use, dissolve DBF-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add 50-100 µg of the DBF-SE solution per mg of antibody. Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Purification: Separate the DBF-conjugated antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of DBF (around 515 nm).
Protocol 2.2: Indirect ELISA for Human Serum Albumin (HSA)
Materials:
-
96-well microplate
-
Human Serum Albumin (HSA) standards
-
Primary antibody (e.g., Rabbit anti-HSA)
-
DBF-conjugated secondary antibody (from Protocol 2.1)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of HSA standards and samples diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of the primary anti-HSA antibody diluted in Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the DBF-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence at the appropriate excitation and emission wavelengths for DBF (e.g., Excitation: ~490 nm, Emission: ~515 nm) using a fluorescence microplate reader.
Workflow for DBF-Based Indirect ELISA
Caption: Step-by-step workflow for the detection of Human Serum Albumin using a 4',5'-Dibromofluorescein-based indirect ELISA.
References
Dibromofluorescein as a Tracer in Environmental Water Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromofluorescein, a xanthene dye, presents itself as a potential fluorescent tracer for environmental water studies. Its chemical structure, a derivative of fluorescein, imparts fluorescent properties that are detectable at low concentrations, a key characteristic for hydrological tracing. This document provides detailed application notes and protocols for the use of 4',5'-dibromofluorescein as a tracer in studying surface water and groundwater systems. The information is intended to guide researchers in designing and executing tracer tests, from initial planning to data analysis, while also considering the environmental fate and toxicological aspects of the dye.
While this compound has been utilized in various biological and analytical applications, its use as an environmental water tracer is not as extensively documented as other dyes like fluorescein or Rhodamine WT. Therefore, some of the presented data and protocols are based on the properties of closely related fluorescein derivatives and general principles of dye tracing. It is crucial for researchers to conduct site-specific validation and calibration.
Properties of 4',5'-Dibromofluorescein
A thorough understanding of the physicochemical properties of 4',5'-dibromofluorescein is essential for its effective use as a water tracer. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.10 g/mol | [1] |
| Appearance | Orange powder | [2][3] |
| Water Solubility | Slightly soluble | [3] |
| Excitation Maximum (λex) | ~370 nm, ~494 nm | [1] |
| Emission Maximum (λem) | ~480 nm, ~517 nm | [1] |
| Fluorescence Quantum Yield (Φf) in PBS | 0.22 | [3] |
| Fluorescence Lifetime (τf) in PBS | 2.39 ns | [3] |
Note: Spectral properties can be influenced by pH, temperature, and the presence of other substances in the water.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare concentrated stock solutions and dilute working solutions of this compound for injection into the water body.
Materials:
-
4',5'-dibromofluorescein powder
-
Distilled or deionized water
-
Sodium hydroxide (NaOH) solution (1 M) for pH adjustment
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Stock Solution Preparation (e.g., 1000 mg/L):
-
Accurately weigh 1.000 g of 4',5'-dibromofluorescein powder.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of distilled water.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Slowly add 1 M NaOH solution dropwise while stirring to aid dissolution and adjust the pH to >9 to maximize fluorescence. The solution should turn a distinct color.
-
Continue stirring until the dye is completely dissolved.
-
Once dissolved, remove the stir bar and bring the volume to 1 L with distilled water.
-
Store the stock solution in a dark, cool place.
-
-
Working Solution Preparation:
-
Based on the specific requirements of the tracer study (e.g., desired final concentration in the water body), calculate the required volume of the stock solution.
-
Prepare the working solution by diluting the stock solution with water from the study site (filtered if necessary) to the desired concentration just before injection. This helps to match the density and temperature of the injected solution to the receiving water.
-
Protocol 2: Field Injection and Sample Collection
Objective: To introduce the this compound tracer into the water system and collect water samples over time to track its movement.
Materials:
-
This compound working solution
-
Injection equipment (e.g., peristaltic pump, weighted hose for deep injections)
-
Sample collection bottles (amber glass or opaque plastic to prevent photodegradation)
-
Field fluorometer (for real-time monitoring, optional)
-
GPS device for recording locations
-
Data logger and field notebook
Procedure:
-
Pre-injection Sampling: Collect background water samples from all planned sampling locations to determine the natural background fluorescence.
-
Tracer Injection:
-
Record the exact time, location (GPS coordinates), and volume of the injected tracer solution.
-
Inject the working solution as a single pulse (slug injection) or continuously over a known period, depending on the study objectives.
-
Ensure rapid and thorough mixing of the tracer at the injection point if possible.
-
-
Sample Collection:
-
Begin collecting samples downstream from the injection point. The frequency of sampling should be highest during the expected arrival of the tracer peak and can be decreased over time.
-
At each sampling location, rinse the sample bottle with the water to be sampled before filling it completely.
-
Label each sample bottle with the location, date, and time of collection.
-
Store samples in a cool, dark container to minimize degradation before analysis.
-
Protocol 3: Laboratory Analysis of Water Samples
Objective: To quantify the concentration of this compound in the collected water samples using fluorescence spectrophotometry.
Materials:
-
Fluorescence spectrophotometer
-
Cuvettes (quartz or high-quality glass)
-
This compound stock solution for calibration standards
-
Volumetric flasks and pipettes
-
pH buffer solution (pH > 9)
Procedure:
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the excitation wavelength to approximately 494 nm and the emission wavelength to approximately 517 nm. Optimize these wavelengths using a standard solution if necessary.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution with background water from the study site. The concentration range of the standards should bracket the expected concentrations in the field samples.
-
-
Sample Preparation:
-
Allow field samples to reach room temperature.
-
If samples are turbid, centrifuge or filter them to remove suspended solids that can interfere with fluorescence measurements.
-
Adjust the pH of each sample and standard to >9 using a buffer solution to ensure consistent and maximum fluorescence.
-
-
Measurement:
-
Measure the fluorescence intensity of the blank (background water), calibration standards, and field samples.
-
Create a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the field samples.
-
Data Presentation
Quantitative data is crucial for interpreting tracer studies. The following tables summarize key parameters for 4',5'-dibromofluorescein.
Table 1: Spectroscopic and Physicochemical Properties
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~494 nm | [1] |
| Emission Wavelength (λem) | ~517 nm | [1] |
| Fluorescence Quantum Yield (Φf) in PBS | 0.22 | [3] |
| Molar Absorptivity (ε) | Data not available | |
| Limit of Detection (HPLC) | 0.01-1.55% (w/w) in color additive matrix | [4] |
Table 2: Environmental Fate and Ecotoxicity (Limited Data)
| Parameter | Value / Information | Reference |
| Photodegradation Rate | Data not available. Expected to be susceptible to photodegradation, similar to fluorescein. | |
| Sorption Coefficient (Kd) | Data not available. As a xanthene dye, sorption to organic matter is expected. | |
| Acute Toxicity to Daphnia magna | Suspected to be highly toxic. | [4] |
Note: The lack of specific data for photodegradation and sorption highlights a critical knowledge gap. It is strongly recommended that researchers conduct preliminary studies to determine these parameters under site-specific conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a tracer study using this compound.
Conceptual Signaling Pathway for Tracer Transport
Caption: Conceptual model of tracer transport and fate processes.
Safety and Environmental Considerations
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.
-
Toxicity: Limited ecotoxicological data is available. A safety data sheet suggests high toxicity to Daphnia magna[4]. It is imperative to use the lowest effective concentration of the tracer to minimize potential environmental impacts.
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with local regulations.
Conclusion
4',5'-Dibromofluorescein holds promise as a fluorescent tracer for environmental water studies due to its detectable fluorescence. However, the current lack of comprehensive data on its environmental fate and ecotoxicity necessitates a cautious and well-planned approach. The protocols and data presented here provide a foundation for researchers to begin exploring its application. It is strongly recommended that pilot studies be conducted to determine site-specific parameters such as photodegradation rates and sorption characteristics to ensure accurate interpretation of tracer test results and to minimize environmental risk. Further research is needed to fully characterize the behavior and potential impacts of this compound in aquatic environments.
References
Application Notes and Protocols for Intracellular pH Measurement Using 4',5'-Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4',5'-Dibromofluorescein for the measurement of intracellular pH (pHi). This document includes the chemical and physical properties of the dye, detailed protocols for cell loading and calibration, and an overview of its application in studying pH-regulated signaling pathways.
Introduction to Intracellular pH and 4',5'-Dibromofluorescein
Intracellular pH is a critical parameter that modulates a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction.[1][2] Dysregulation of pHi is a hallmark of various pathological conditions, including cancer and neurodegenerative diseases.[3] Fluorescent probes are invaluable tools for monitoring pHi in live cells with high spatial and temporal resolution.
4',5'-Dibromofluorescein, a halogenated derivative of fluorescein, is a fluorescent dye that exhibits pH-dependent spectral properties, making it a potential candidate for intracellular pH measurements.[4] Like other fluorescein derivatives, its fluorescence intensity is modulated by the surrounding hydrogen ion concentration.[5][6]
Properties of 4',5'-Dibromofluorescein
A summary of the key properties of 4',5'-Dibromofluorescein is provided in the table below. It is important to note that some of the spectral properties may vary depending on the experimental conditions and instrumentation.
| Property | Value | Reference |
| Synonyms | D&C Orange No. 5, Eosinic acid, Solvent Red 72 | [7][8] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |
| Molecular Weight | 490.10 g/mol | [4] |
| Predicted pKa | ~8.14 | |
| Excitation Maximum (λex) | ~494 nm (pH-dependent) | [4] |
| Emission Maximum (λem) | ~517 nm (pH-dependent) | [4] |
| Alternative λmax | 450 nm | |
| pH-sensitive Absorbance | 495 nm |
Mechanism of pH Sensing
The mechanism of pH sensing for fluorescein and its derivatives is based on the equilibrium between different ionic forms of the molecule in response to changes in pH.[5][6] At alkaline pH, the dianionic form of fluorescein predominates and is highly fluorescent. As the pH becomes more acidic, the molecule becomes protonated, leading to a decrease in fluorescence intensity.[5] The bromine substituents on the xanthene ring of 4',5'-Dibromofluorescein modify the electronic properties of the fluorophore, influencing its pKa and spectral characteristics.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. pH Probes | AAT Bioquest [aatbio.com]
- 3. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications | Semantic Scholar [semanticscholar.org]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. D & C Orange No. 5 | C20H10Br2O5 | CID 11689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. neelikon.com [neelikon.com]
Application of Dibromofluorescein Derivatives in Neuroscience Research: A Focus on Histological Staining
For Immediate Release
[City, State] – [Date] – While Dibromofluorescein itself is not a prominently cited tool for functional live-cell imaging in neuroscience, its derivatives, notably Eosin B, play a crucial role in the histological examination of neural tissues. This application note provides an overview of the use of Eosin B, a dibromo-dinitro derivative of fluorescein, in neuroscience research, alongside a brief comparison with other fluorescein derivatives utilized for functional studies.
Introduction to Eosin B in Neurohistology
Eosin B is an acidic dye that binds to basic cellular components, such as proteins in the cytoplasm, staining them in shades of red or pink.[1] In neuroscience, it is most commonly employed as a counterstain to hematoxylin in the classic Hematoxylin and Eosin (H&E) staining protocol.[1][2] This method is fundamental for visualizing the general morphology of brain and nerve tissues, allowing researchers to identify different cell types, assess tissue architecture, and detect pathological changes.[3][4]
The H&E stain provides a broad overview of tissue structure, with hematoxylin staining cell nuclei a dark blue or purple, and eosin staining the cytoplasm and extracellular matrix in pink or red.[1][2] This contrast is invaluable for identifying neuronal degeneration, cell death, and changes in cell morphology associated with various neurological conditions.[5]
Key Applications of Eosin B Staining in Neuroscience:
-
General Morphological Assessment: H&E staining is a primary method for examining the overall structure of brain and other nervous tissues.[3][4]
-
Detection of Neuronal Damage: It can be used to identify necrotic neurons and other signs of tissue damage resulting from injury or disease.[4]
-
Neurotoxicity Studies: Researchers utilize H&E staining to evaluate the effects of potential neurotoxins on brain tissue.[5]
-
Tumor Diagnosis: In neuropathology, H&E is a standard method for the initial diagnosis and grading of brain tumors.
Quantitative Data Summary
While H&E staining with Eosin B is primarily qualitative for morphological assessment, it serves as a critical tool for identifying regions of interest for further quantitative analysis. For instance, it can be used to guide the application of more specific markers for cell counting or molecular analysis.
| Parameter | Application in Neuroscience with Eosin B (H&E) | Data Type |
| Cellular Morphology | Visualization of neuronal and glial cell bodies, nuclei, and processes. | Qualitative |
| Tissue Architecture | Assessment of the organization of different brain regions and cell layers. | Qualitative |
| Pathological Changes | Identification of cell death, inflammation, and tissue damage.[5] | Qualitative/Semi-quantitative |
Experimental Protocol: Hematoxylin and Eosin (H&E) Staining of Brain Tissue Sections
This protocol provides a general guideline for H&E staining of paraffin-embedded brain sections.
Materials:
-
Deparaffinized and rehydrated brain tissue sections on slides
-
Harris's Hematoxylin solution
-
Eosin B solution (typically 1% in 80% ethanol)
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's tap water substitute or ammonia water
-
Graded ethanol solutions (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Transfer slides through 100% ethanol two times for 3 minutes each.
-
Transfer slides through 95% ethanol for 3 minutes.
-
Transfer slides through 70% ethanol for 3 minutes.
-
Rinse gently in running tap water.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris's Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Quickly dip slides in acid-alcohol (1-5 dips) to remove excess stain.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse slides in Scott's tap water substitute or ammonia water for 30-60 seconds until sections turn blue.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse slides in Eosin B solution for 1-3 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate slides through graded ethanol solutions: 95% ethanol (2 minutes), followed by 100% ethanol two times for 2 minutes each.
-
Clear slides in xylene (or substitute) two times for 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Signaling Pathways and Workflows
The application of Eosin B in H&E staining is a terminal process for fixed tissues and therefore does not involve dynamic signaling pathways. The workflow is a linear histological staining procedure.
Caption: Workflow for Hematoxylin and Eosin (H&E) staining of neural tissue.
Broader Context: Other Fluorescein Derivatives in Neuroscience
While this compound derivatives like Eosin B are staples for static histological imaging, other fluorescein-based probes are indispensable for functional neuroscience research. A prominent example is 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), a pH-sensitive fluorescent dye widely used to measure intracellular pH in single neurons.[6][7][8][9] Unlike the terminal staining with Eosin B, BCECF is used in live cells to monitor dynamic changes in neuronal activity and metabolism that are often associated with pH fluctuations.
| Probe | Primary Application in Neuroscience | Target | Measurement Type |
| Eosin B | Histological counterstain (H&E)[1][2] | Cytoplasmic proteins, extracellular matrix[1] | Static, Morphological |
| BCECF | Intracellular pH measurement[6][7][8][9] | Intracellular H+ concentration | Dynamic, Functional |
Conclusion
References
- 1. Eosin - Wikipedia [en.wikipedia.org]
- 2. macsenlab.com [macsenlab.com]
- 3. A revisit to staining reagents for neuronal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Both Fluoro-Jade B and Hematoxylin and Eosin to Detect Cell Death in the Juvenile Rat Brain Exposed to NMDA-Receptor Antagonists or GABA-Receptor Agonists in Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescence technique to measure intracellular pH of single neurons in brainstem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wright.edu [research.wright.edu]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
How to reduce Dibromofluorescein photobleaching in microscopy
Welcome to the technical support center for Dibromofluorescein (Eosin Y) microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your imaging experiments and minimize photobleaching.
Understanding this compound Photobleaching
This compound, commonly known as Eosin Y, is a xanthene dye frequently used in histology and as a fluorescent probe. Like many fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. The primary mechanism of Eosin Y photobleaching in aqueous solutions involves the production of singlet molecular oxygen, which then reacts with and degrades the dye molecule.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal fading so quickly?
Rapid signal loss, or photobleaching, is a common issue. The rate of photobleaching is influenced by several factors:
-
Excitation Light Intensity: Higher intensity light sources, such as lasers, accelerate photobleaching.
-
Exposure Duration: Prolonged exposure to excitation light increases the cumulative damage to the fluorophore.
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching for Eosin Y.[1]
-
Local Environment: The pH and viscosity of the mounting medium can affect the photostability of the fluorophore.
Q2: How can I reduce the photobleaching of this compound?
Several strategies can be employed to minimize photobleaching and extend the life of your fluorescent signal:
-
Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These are compounds that reduce photobleaching, often by scavenging reactive oxygen species.
-
Choose the Right Mounting Medium: The choice of mounting medium can significantly impact photostability.
-
Minimize Oxygen Exposure: While challenging for live-cell imaging, reducing the oxygen concentration in the sample environment can decrease the rate of photobleaching.
Q3: What are the recommended antifade reagents for this compound?
Several antifade reagents are effective for fluorescein and its derivatives. While specific quantitative data for this compound is limited, the following are commonly used and likely to be effective:
-
p-Phenylenediamine (PPD): Generally considered a very effective antifade agent.
-
n-Propyl gallate (NPG): Another widely used and effective antifade reagent.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A good general-purpose antifade reagent.
-
Commercial Antifade Mountants: Products like VECTASHIELD®, ProLong™ Gold, and SlowFade™ contain proprietary formulations of antifade reagents and are optimized for ease of use and performance.
Q4: How does the photostability of this compound compare to other green fluorophores?
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence microscopy.
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Fading | High excitation power. | Reduce laser/light source power to the minimum required for a good signal. |
| Prolonged exposure time. | Decrease the camera exposure time. For confocal microscopy, increase the scan speed. | |
| Absence of antifade reagent. | Use a mounting medium containing an antifade reagent like PPD, NPG, or a commercial formulation. | |
| High Background Fluorescence | Non-specific staining. | Optimize antibody/probe concentrations and washing steps. Use appropriate blocking buffers. |
| Autofluorescence of the sample. | Include an unstained control to assess autofluorescence. Consider using a different excitation/emission filter set if possible. | |
| Mounting medium autofluorescence. | Check the specifications of your mounting medium. Some antifade reagents, like PPD, can be autofluorescent at certain excitation wavelengths. | |
| Weak or No Signal | Incorrect filter set. | Ensure your microscope's excitation and emission filters are appropriate for this compound (Excitation max ~525 nm, Emission max ~548 nm). |
| Low probe concentration. | Optimize the concentration of your this compound-conjugated probe. | |
| pH of the mounting medium. | The fluorescence of fluorescein derivatives is pH-sensitive. Ensure your mounting medium has a pH between 7.0 and 8.5 for optimal fluorescence. |
Experimental Protocols
Protocol 1: Preparation of Antifade Mounting Medium
This protocol describes the preparation of a common antifade mounting medium containing n-propyl gallate.
Materials:
-
n-propyl gallate
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Distilled water
Procedure:
-
Prepare a 2% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating and stirring to dissolve completely.
-
Prepare a 90% glycerol solution in 1x PBS. To do this, mix 9 parts glycerol with 1 part 10x PBS.
-
Combine the n-propyl gallate/glycerol stock with the glycerol/PBS solution to achieve a final n-propyl gallate concentration of 0.1-0.2%.
-
Adjust the pH to 7.4-8.0 if necessary.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: General Immunofluorescence Staining
This is a general protocol for immunofluorescence staining that can be adapted for use with this compound-conjugated secondary antibodies.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wasting: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Image the sample using appropriate filter sets for this compound, minimizing light exposure to reduce photobleaching.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound microscopy.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with 4',5'-Dibromofluorescein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes using 4',5'-Dibromofluorescein.
Frequently Asked Questions (FAQs)
Q1: What is 4',5'-Dibromofluorescein? 4',5'-Dibromofluorescein (DBF) is a fluorescent dye from the xanthene family, often used for labeling and sensing biomolecules.[1] It is commonly employed as a ligand for studying protein properties through spectral analysis and for staining proteins in electrophoresis gels.[1][2] Its molecular formula is C20H10Br2O5.[3][4]
Q2: What are the optimal excitation and emission wavelengths for 4',5'-Dibromofluorescein? While absorption and emission can be influenced by the solvent and local environment, a common maximum absorption (λmax) is noted around 450 nm.[1][2] One source indicates an absorption peak at 370 nm and an emission peak at 480 nm, while another notes a peak emission at 517 nm when excited at 494 nm for pH measurements.[3] It is crucial to consult the specific datasheet for your product and optimize instrument settings accordingly.
Q3: In which solvents is 4',5'-Dibromofluorescein soluble? 4',5'-Dibromofluorescein is slightly soluble in water, producing an orange solution with faint yellow fluorescence.[3][4] It is more soluble in ethanol, yielding an orange solution with greenish-yellow fluorescence, and in acetone, where it appears pink with yellow fluorescence.[3][4] For creating stock solutions, DMSO is also an effective solvent.[5]
Q4: How does pH affect the fluorescence of Dibromofluorescein? Like other fluorescein derivatives, the fluorescence of this compound is pH-dependent.[6] Generally, fluorescein dyes exhibit the highest fluorescence in their dianion form, which is predominant at a pH above 7.[6] In acidic conditions, the fluorophore becomes protonated, leading to a significant decrease in fluorescence quantum yield.[6] For consistent results, maintaining a stable and appropriate pH in your buffer system is critical.
Q5: What is photobleaching and how can I minimize it? Photobleaching is the irreversible degradation of a fluorophore caused by light exposure, leading to a loss of signal over time.[7] To minimize photobleaching, reduce the exposure time and intensity of the excitation light, use an anti-fade mounting medium if applicable, and acquire images efficiently.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Weak or No Fluorescence Signal
Q: I am not detecting a strong signal from my sample. What are the possible causes and solutions?
A: A weak or absent signal can stem from several factors. Systematically check the following:
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Incorrect Instrument Settings: Ensure your microscope or plate reader is set to the optimal excitation and emission wavelengths for this compound. Use appropriate filter sets that match the dye's spectral profile to maximize signal collection.[8]
-
Low Dye Concentration: The concentration of the dye may be too low for detection. Prepare a fresh dilution or perform a titration to find the optimal concentration for your specific application.[9] Using a concentration that is too low can result in a signal that is indistinguishable from background noise.
-
Suboptimal pH: The buffer pH may be in the acidic range, which significantly quenches fluorescein-based dyes.[6] Verify the pH of your buffers and adjust to a neutral or slightly alkaline pH (7.0-8.5) if your experimental conditions permit.
-
Fluorescence Quenching: Quenching occurs when another molecule in the solution deactivates the excited fluorophore non-radiatively.[10] This can be caused by high concentrations of the dye itself (self-quenching) or by other components in your sample or buffer, such as halide ions (iodide, bromide) or dissolved oxygen.[6] Consider degassing your buffers or using a more dilute dye concentration.
-
Dye Degradation: Improper storage can lead to dye degradation. 4',5'-Dibromofluorescein powder should be stored at room temperature, and solutions should be protected from light.[1][5]
Issue 2: High Background Fluorescence
Q: My images have high background, which is obscuring my signal. How can I reduce it?
A: High background noise can significantly lower the signal-to-noise ratio. Consider these common sources and solutions:
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Excess or Unbound Dye: Insufficient washing is a primary cause of high background. Increase the number and/or duration of your washing steps to remove all unbound dye.[11]
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Nonspecific Binding: The dye may be binding non-specifically to other components in your sample or to the vessel itself.[9] Consider adding a blocking agent (e.g., BSA) before the staining step or including a low concentration of a non-ionic detergent (e.g., Tween-20) in your wash buffers.
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Autofluorescence: The sample itself (cells, tissues) or the media can exhibit natural fluorescence.[9][11] To check for this, image an unstained control sample under the same conditions. If autofluorescence is an issue, you may need to use background subtraction algorithms during image analysis or consider using a commercial autofluorescence quenching reagent.[11]
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Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities. Use high-purity, spectroscopy-grade solvents and reagents whenever possible.[12]
Quantitative Data Summary
The following tables summarize key properties of 4',5'-Dibromofluorescein and factors that influence the signal-to-noise ratio.
Table 1: Physical and Spectroscopic Properties of 4',5'-Dibromofluorescein
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [3][4] |
| Molecular Weight | 490.10 g/mol | [1][4] |
| Appearance | Orange or red powder | [3] |
| Absorption Max (λmax) | ~450 nm | [1][2] |
| Emission Max (λem) | ~480 - 536 nm (highly solvent/pH dependent) | [3][13] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, DMSO | [3][4][5] |
| Quantum Yield (Φf) | Varies significantly with solvent and structure | [14][15] |
Table 2: Factors Influencing Signal-to-Noise Ratio (SNR) Optimization
| Factor | Impact on Signal | Impact on Noise | Recommendation for Optimization |
| Dye Concentration | Increases to a saturation point | Can increase background if not washed properly; self-quenching at high concentrations | Titrate to find the lowest concentration that gives a robust signal.[9] |
| Excitation Intensity | Increases signal | Increases photobleaching and potential phototoxicity | Use the lowest intensity that provides an adequate signal.[8] |
| Exposure Time | Increases signal | Increases photobleaching and collection of dark current noise | Optimize for the shortest time needed to distinguish signal from background.[16] |
| Washing Steps | No direct impact | Reduces background from unbound dye | Increase the number and duration of washes. |
| Buffer pH | Significantly increases in neutral/alkaline conditions | Minimal impact | Maintain a stable pH, ideally between 7.0 and 8.5.[6] |
| Autofluorescence | No direct impact | Major source of background noise | Use unstained controls, background subtraction, or quenching agents.[11] |
Experimental Protocols
Protocol: Staining Proteins in SDS-PAGE Gels
This protocol is a general guideline for staining proteins in polyacrylamide gels, an application for which 4',5'-Dibromofluorescein has been used.[1][2]
Reagents:
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Fixing Solution: 40% ethanol, 10% acetic acid, 50% deionized water.
-
Staining Solution: Prepare a stock solution of 1 mg/mL 4',5'-Dibromofluorescein in ethanol or DMSO. Dilute the stock solution in deionized water to a final working concentration (e.g., 1-10 µg/mL). Note: Optimal concentration may require titration.
-
Destaining Solution: 10% ethanol, 5% acetic acid, 85% deionized water.
Methodology:
-
Fixation: After electrophoresis, place the SDS-PAGE gel in the Fixing Solution. Incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins in the gel matrix.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.
-
Staining: Immerse the gel in the Staining Solution. Incubate for 30-90 minutes with gentle agitation, protected from light. The optimal staining time will depend on the gel thickness and protein concentration.
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Destaining: Transfer the gel to the Destaining Solution. Destain with gentle agitation for 15-60 minutes, or until the protein bands are clearly visible against a low-background gel.
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Imaging: Image the gel using a fluorescence imager equipped with an appropriate excitation source (e.g., UV or blue light transilluminator) and an emission filter suitable for fluorescein (e.g., a green or bandpass filter around 520 nm).
Visualizations
The following diagrams illustrate key relationships and workflows for optimizing your experiments.
References
- 1. 4′,5′-Dibromofluorescein Dye content 95 % | 596-03-2 [sigmaaldrich.com]
- 2. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 3. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 4. 4',5'-Dibromofluorescein [drugfuture.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Quenching Method for the Determination of Carbazochromum with Halide Fluorescein Dyes [cjcu.jlu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak fluorescence signal with Dibromofluorescein
Technical Support Center: Dibromofluorescein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak fluorescence signals when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (4',5'-Dibromofluorescein) is a fluorescent dye belonging to the xanthene family, often used for labeling biomolecules, as a pH indicator, and in histological staining.[1] It is typically an orange or red powder.[2] Key properties are summarized in the table below.
Q2: What are the optimal excitation and emission wavelengths for this compound?
There is some variability in the reported spectral properties of this compound, which can be influenced by the solvent and pH. One source indicates an absorption maximum at 370 nm and an emission maximum at 480 nm, while another reports a peak emission at 517 nm with excitation at 494 nm.[2] A maximum absorbance (λmax) at 450 nm has also been noted.[1]
Recommendation: Due to this variability, it is crucial to experimentally determine the optimal excitation and emission settings for your specific instrumentation and experimental conditions. Start with the settings for the parent compound, fluorescein (excitation ~490-495 nm, emission ~515-520 nm), and optimize from there.[3]
Q3: How does pH affect the fluorescence of this compound?
Like its parent compound fluorescein, the fluorescence intensity of this compound is highly dependent on pH.[3] The signal is significantly weaker in acidic environments and strongest in neutral to alkaline conditions (pH 8-10).[2][3] It can act as a colorimetric pH indicator, appearing yellow at low pH and turning pink or red in alkaline solutions.[2]
Q4: How should I store this compound?
This compound powder should be stored at room temperature, protected from light.[1] Solutions should be stored in the dark, preferably at 4°C for short-term use or frozen for long-term storage to prevent degradation.
Data Presentation
Table 1: Physicochemical Properties of 4',5'-Dibromofluorescein
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1][2] |
| Molecular Weight | 490.10 g/mol | [1][4] |
| Synonyms | 4',5'-Dibromofluorescein, Solvent Red 72, Eosinic Acid | [1][2][4] |
| Appearance | Orange or red powder | [2] |
| Melting Point | 270-273 °C | [1][5] |
| Solubility | Slightly soluble in water; soluble in ethanol and acetone | [2][6] |
| Reported λmax (Absorbance) | 370 nm, 450 nm, 494 nm | [1][2] |
| Reported λem (Emission) | 480 nm, 517 nm | [2] |
Troubleshooting Guide: Weak Fluorescence Signal
Use the following guide to diagnose and resolve issues related to a weak or non-existent signal from this compound.
Q5: My this compound signal is very weak or absent. What should I check first?
Start by verifying your instrument settings and the physical state of your sample. Often, the issue is not with the dye's chemistry but with the imaging setup or sample preparation.
References
- 1. 4′,5′-Dibromofluorescein Dye content 95 % | 596-03-2 [sigmaaldrich.com]
- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 4',5'-Dibromofluorescein, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. 4',5'-Dibromofluorescein [drugfuture.com]
Preventing non-specific binding of Dibromofluorescein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Dibromofluorescein in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a xanthene dye commonly used as a fluorescent probe for protein staining in electrophoresis, as a ligand in spectroscopic analysis of protein properties, and in various diagnostic assays.[1][2][3] Its utility stems from its strong fluorescence and ability to bind to proteins.
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound, like other fluorescent dyes, can be attributed to several factors:
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Hydrophobic Interactions: The aromatic structure of this compound can lead to hydrophobic interactions with proteins and other biological molecules, causing it to bind to unintended targets.[4]
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Electrostatic Interactions: As a derivative of fluorescein, this compound can carry a negative charge at physiological pH, leading to non-specific binding to positively charged molecules and surfaces.[4]
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High Probe Concentration: Using an excessively high concentration of this compound can lead to increased background signal due to the probe binding to low-affinity sites.[5]
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Inadequate Blocking: Failure to effectively block all non-specific binding sites on a solid phase (e.g., microplate wells, blotting membranes) or on cellular components can result in high background fluorescence.
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Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound this compound, contributing to a higher background signal.[4]
Troubleshooting Guide: High Background Signal
High background fluorescence is a common issue when using this compound. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
dot
Caption: Troubleshooting workflow for high background signal in this compound assays.
Data Presentation: Efficacy of Blocking Agents
The choice of blocking agent is critical in minimizing non-specific binding. The following table summarizes the characteristics and effectiveness of common blocking agents. Note: The "Relative Background Reduction" is an illustrative guide based on general principles for fluorescent probes, as specific quantitative data for this compound is not extensively published. Researchers should perform their own optimization.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Background Reduction (Illustrative) |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Single purified protein, reduces variability. Good for general use. | Can have lot-to-lot variability. May not be suitable for all applications due to potential cross-reactivity. | +++ |
| Non-Fat Dry Milk | 3 - 5% (w/v) | Inexpensive and effective for many applications. | Contains a mixture of proteins, which can interfere with certain antibody-based detections. Contains endogenous biotin. | ++++ |
| Casein | 1% (w/v) in TBS/PBS | A purified milk protein, often provides lower background than whole milk. | Can mask some epitopes. | ++++ |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Less likely to cross-react with mammalian antibodies. | May not be as effective as other blockers for all applications. | ++ |
| Commercial Protein-Free Blockers | Varies | Chemically defined, high consistency, no cross-reactivity with anti-protein antibodies. | More expensive than traditional blockers. | +++++ |
Experimental Protocols
Protocol: Minimizing Non-Specific Binding in a Fluorescence Polarization Immunoassay (FPIA) using a this compound-labeled Tracer
This protocol provides a general framework for a competitive FPIA, with an emphasis on steps to reduce non-specific binding.
Materials:
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This compound-labeled tracer
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Specific antibody to the target analyte
-
Unlabeled analyte (for standard curve)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20
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Blocking Buffer: Assay Buffer containing 1% BSA
-
Black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a standard curve of the unlabeled analyte in the Assay Buffer.
-
Dilute the specific antibody and the this compound-labeled tracer in the Blocking Buffer to their optimal working concentrations (determined empirically).
-
-
Assay Setup:
-
Add 25 µL of standard or unknown sample to the microplate wells.
-
Add 25 µL of the diluted specific antibody to each well.
-
Mix gently and incubate for 30 minutes at room temperature to allow for antibody-analyte binding.
-
-
Tracer Incubation:
-
Add 50 µL of the diluted this compound-labeled tracer to each well.
-
Mix gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for this compound.
-
-
Controls for Troubleshooting Non-Specific Binding:
-
No Antibody Control: Substitute Blocking Buffer for the antibody solution. This helps determine the background polarization of the free tracer.
-
No Tracer Control: Substitute Blocking Buffer for the tracer solution. This helps to identify any intrinsic fluorescence from other assay components.
-
High Concentration of Unlabeled Analyte: This should result in maximal competition and a low polarization value, close to that of the free tracer.
-
Signaling Pathways and Logical Relationships
dot
Caption: The relationship between causes, effects, and prevention of non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibromofluorescein Spectral Bleed-Through Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spectral bleed-through when using 4',5'-Dibromofluorescein in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem with Dibromofluorescein?
A1: Spectral bleed-through, also known as crosstalk or spillover, occurs in multicolor fluorescence experiments when the emission signal from one fluorophore is detected in the channel designated for another.[1][2] This happens because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another.[1] 4',5'-Dibromofluorescein, like other fluorescein derivatives, has a relatively broad emission spectrum which can lead to its signal being incorrectly detected in channels intended for redder fluorophores, such as those used for rhodamine dyes. This can result in false-positive signals and inaccurate colocalization analysis.[1]
Q2: I am seeing a signal in my red channel that mimics the pattern of my this compound staining in the green channel. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. To confirm this, you should prepare a control sample stained only with 4',5'-Dibromofluorescein and image it using both your green and red channel settings. If you detect a signal in the red channel from this single-stained sample, it confirms the presence of spectral bleed-through.[3]
Q3: How can I minimize this compound spectral bleed-through during image acquisition?
A3: You can employ several strategies during image acquisition to minimize bleed-through:
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Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a very effective method. This ensures that only one laser is active at a time, preventing the excitation of this compound from causing emission that bleeds into another's detection channel.[4]
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Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to minimize overlap.[2][3]
-
Optimized Filter Selection: Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your target fluorophore to exclude unwanted signals.[2]
-
Lower Laser Power and Detector Gain: Adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, particularly if the this compound signal is much brighter than the signal in the adjacent channel.
Q4: What is spectral unmixing and how can it correct for this compound bleed-through?
A4: Spectral unmixing is a computational technique used to separate the signals of individual fluorophores from a mixed image.[5][6] This method requires acquiring a "lambda stack," which is a series of images of the same field of view taken at different emission wavelengths.[6] By obtaining the unique emission spectrum (or "spectral signature") of this compound and any other fluorophores in your sample from single-stained control samples, a linear unmixing algorithm can mathematically separate the contribution of each dye to the overall signal in your experimental image.[5][6][7]
Q5: What is compensation and how is it used to correct for bleed-through in flow cytometry?
A5: Compensation is a mathematical correction used in flow cytometry to correct for spectral overlap between different fluorophores.[8] For each fluorophore in your panel, you prepare a single-stained control sample. This allows the flow cytometry software to calculate the percentage of signal from that fluorophore that "spills over" into other detectors. This spillover percentage is then used to subtract the unwanted signal from the appropriate channels in your multicolor samples, ensuring that the signal in each detector is specific to the intended fluorophore.[9]
Data Presentation
Table 1: Spectral Properties of 4',5'-Dibromofluorescein
| Property | Value | Reference |
| Synonyms | Solvent Red 72, Eosinic acid | [10] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [11] |
| Molecular Weight | 490.10 g/mol | [11] |
| Excitation Maximum (λex) | ~450 nm | [12] |
| Emission Maximum (λem) | ~517 nm | [10] |
Note: The exact excitation and emission maxima can vary depending on the solvent and local environment.
Table 2: Example of Spectral Overlap between a Fluorescein Derivative and a Rhodamine Dye
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Bleed-through into Rhodamine Channel |
| 4',5'-Dibromofluorescein | ~450 | ~517 | High |
| Rhodamine B | ~543 | ~565 | Low |
This table illustrates a common scenario where the emission of a fluorescein-based dye can significantly overlap with the detection window for a rhodamine-based dye.[1]
Experimental Protocols
Protocol 1: Spectral Unmixing in Confocal Microscopy to Correct for this compound Bleed-Through
This protocol outlines the steps for performing linear spectral unmixing to separate the fluorescence signals of 4',5'-Dibromofluorescein and a red fluorophore (e.g., Rhodamine B).
1. Prepare Control Samples:
- Unstained Control: A sample prepared in the same way as your experimental samples but without any fluorescent labels. This is to determine the autofluorescence spectrum.
- This compound-only Control: A sample stained only with 4',5'-Dibromofluorescein.
- Red Fluorophore-only Control: A sample stained only with your red fluorophore (e.g., Rhodamine B).
2. Acquire a Lambda Stack for Each Control:
- On your confocal microscope, set up the imaging parameters (laser power, detector gain, pinhole size) that you will use for your experimental samples.
- For each control sample, acquire a lambda stack. This involves taking a series of images at contiguous wavelength intervals across the emission spectrum of your dyes (e.g., from 500 nm to 650 nm in 10 nm steps).[6]
3. Generate Reference Spectra:
- Using your microscope's software, open the lambda stack for each single-stained control.
- Select a region of interest (ROI) that contains a strong, representative signal for that fluorophore.
- The software will generate an emission spectrum for that ROI. Save these as your reference spectra for this compound and the red fluorophore.
- Repeat this process for the unstained control to generate a reference spectrum for autofluorescence.
4. Acquire a Lambda Stack of Your Experimental Sample:
- Using the same acquisition settings as for your controls, acquire a lambda stack of your co-stained experimental sample.
5. Perform Linear Unmixing:
- In your microscope's software, open the lambda stack of your experimental sample.
- Open the linear unmixing function.
- Load the reference spectra you generated for this compound, the red fluorophore, and autofluorescence.
- The software will then apply a linear unmixing algorithm to separate the mixed signals into distinct channels for each fluorophore.[7][13]
6. Verify the Unmixing:
- Examine the unmixed images of your single-color controls. They should show a signal in only one channel, confirming that the bleed-through has been successfully corrected.
Protocol 2: Compensation for this compound Bleed-Through in Flow Cytometry
This protocol provides a step-by-step guide for setting up compensation to correct for spectral spillover from 4',5'-Dibromofluorescein into other channels.
1. Prepare Compensation Controls:
- Unstained Control: A sample of cells that has not been stained with any fluorophores.
- Single-Stained Controls: For each fluorophore in your experiment (including this compound and any others), prepare a separate sample of cells stained with only that single fluorophore. It is crucial that the positive signal in your single-stained controls is at least as bright as you expect it to be in your experimental samples. Using compensation beads can provide bright, consistent signals.
2. Set Up the Flow Cytometer:
- Turn on the flow cytometer and allow it to warm up.
- Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population of interest.
- Adjust the PMT voltages for each fluorescence channel so that the negative population is on scale.
3. Run Single-Stained Controls to Calculate Compensation:
- Run each of your single-stained controls.
- For each control, the software will measure the signal in its primary detector and the amount of signal that spills over into other detectors.
- The software will then calculate a compensation matrix, which contains the spillover coefficients for each fluorophore into every other channel.
4. Apply the Compensation Matrix:
- Once the compensation matrix has been calculated, apply it to your multicolor experimental samples. The software will automatically subtract the spillover from each channel.
5. Verify Compensation:
- Visually inspect the plots of your single-stained controls with compensation applied. The median fluorescence intensity of the positive population in the non-primary channels should be the same as the median fluorescence intensity of the negative population in those channels.
Visualizations
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 11. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. scispace.com [scispace.com]
Best practices for storing and handling Dibromofluorescein solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Dibromofluorescein solutions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is stable at room temperature.[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[3] For some applications, ethanol or 0.5N NH4OH can also be used.[4]
Q3: How should this compound stock solutions be stored?
A3: this compound stock solutions, particularly in DMSO, should be protected from light.[3] For long-term storage, it is recommended to store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3]
Q4: What are the key safety precautions when handling this compound?
A4: When handling this compound, it is crucial to avoid contact with skin and eyes, prevent inhalation of dust, and avoid ingestion.[1][3] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][7] Do not eat, drink, or smoke in the laboratory.[1][8]
Q5: Is this compound sensitive to pH?
A5: Yes, the fluorescence of this compound is pH-dependent.[1] Changes in pH can alter the ionization state of the molecule, leading to shifts in its absorption and emission spectra.[8] It is advisable to use a buffered solution to maintain a stable pH during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect filter set on the microscope or plate reader. | Ensure the excitation and emission filters match the spectral properties of this compound (Excitation max ~450 nm, Emission max ~517 nm).[1] |
| Low concentration of the dye. | Increase the concentration of the this compound solution. | |
| pH of the buffer is not optimal. | Check and adjust the pH of the experimental buffer. The fluorescence of fluorescein derivatives is often quenched at acidic pH.[8] | |
| Photobleaching (fading of fluorescence). | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable. | |
| High Background Fluorescence | Autofluorescence from sample or media. | Include an unstained control to assess the level of autofluorescence. Use a buffer with minimal background fluorescence. |
| Excess unbound dye. | Ensure adequate washing steps to remove unbound this compound from the sample. | |
| Precipitation of the Dye in Aqueous Buffer | The concentration of this compound exceeds its solubility in the aqueous buffer. | Prepare the final working solution by diluting a high-concentration stock solution (in a solvent like DMSO) into the aqueous buffer just before use. Avoid high final concentrations of the dye in aqueous solutions. |
| Unexpected Shifts in Fluorescence Spectra | Change in pH of the solution. | Verify the pH of your buffer and samples. Even small pH shifts can alter the spectral properties.[8] |
| Interaction with other molecules in the sample. | Consider potential quenching or binding effects from other components in your experimental system. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.3 mg/mL | [4] |
| 0.5N NH4OH (with heat) | 10 mg/mL | [4] |
| Ethanol | 30 mg/mL | [4] |
| Ethylene glycol methyl ester | 80 mg/mL | [4] |
| DMSO | 125 mg/mL | [3] |
Storage Stability of this compound in DMSO
| Storage Temperature | Duration | Light Conditions | Reference |
| -80°C | 6 months | Protect from light | [3] |
| -20°C | 1 month | Protect from light | [3] |
Experimental Protocols
Detailed Methodology for Staining Proteins in SDS-PAGE Gels
This protocol is adapted from the general application of this compound for protein staining.
1. Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the staining solution by diluting the stock solution to a final concentration of 10 µM in a buffer compatible with your gel (e.g., 50 mM Tris-HCl, pH 8.0).
2. Gel Staining Procedure:
-
After electrophoresis, wash the SDS-PAGE gel with deionized water three times for 5 minutes each to remove excess SDS.
-
Incubate the gel in the this compound staining solution for 30-60 minutes at room temperature with gentle agitation.
-
After staining, briefly rinse the gel with deionized water.
3. Destaining and Visualization:
-
Destain the gel with a solution of 10% ethanol and 7.5% acetic acid for 15-30 minutes, or until the protein bands are clearly visible against a low background.
-
Visualize the stained protein bands using a UV transilluminator or a gel documentation system equipped with an appropriate filter for fluorescein-based dyes.
Visualizations
Caption: Experimental workflow for staining proteins in SDS-PAGE gels using this compound.
Caption: Logical relationships for best practices in handling and using this compound solutions.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. organic chemistry - How ph affects aesculune fluorescence? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
Technical Support Center: Improving Dibromofluorescein Photostability
Welcome to the technical support center for improving the photostability of Dibromofluorescein and other fluorescein-based dyes during imaging experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate photobleaching and acquire high-quality, stable fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading so quickly?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, which causes it to permanently lose its ability to fluoresce.[1][2] This fading happens when the dye is exposed to excitation light. The process often involves the fluorophore entering a long-lived excited "triplet state," where it can react with molecular oxygen.[3] These reactions generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[4] Fluorescein and its derivatives are known to be particularly susceptible to this process, especially under high-intensity or prolonged illumination.[1][5]
Q2: How can I tell if my signal loss is due to photobleaching or a biological event?
A2: This is a critical experimental question. To differentiate between photobleaching and a genuine biological change, you should image a control sample under identical conditions. For a fixed-cell experiment, this could be a parallel slide. If the fluorescence signal fades in this control sample over the same time course, photobleaching is the likely cause. For live-cell imaging, you can image a region of the sample that is not undergoing the biological process of interest. A diminishing signal in that static region points towards photobleaching.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to your sample's mounting medium to reduce photobleaching.[4] Most of these agents work as reactive oxygen species (ROS) scavengers.[3][4] By neutralizing the harmful ROS generated during fluorescence excitation, they protect the fluorophore from chemical damage and prolong its fluorescent signal.[4] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[4][6]
Q4: Which antifade reagent should I choose for this compound?
A4: The choice depends on your specific experimental needs, as each reagent has advantages and disadvantages.
-
p-Phenylenediamine (PPD): Often considered one of the most effective antifade agents for fluorescein.[3][7] However, it can lower the initial fluorescence intensity and may react with cyanine-based dyes (e.g., Cy2, Cy5).[3][4][7]
-
n-Propyl gallate (NPG): A very effective antioxidant that has been shown to reduce the fading rate of fluorescein by a factor of 10.[8] It is also non-toxic, making it a consideration for live-cell imaging, though it may have anti-apoptotic properties that could interfere with some biological studies.[3][4]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A good, general-purpose antifade agent that is less toxic than PPD, but also generally less effective at preventing fading.[3][4] Note that for certain specialized techniques like correlative light-electron microscopy with FluoroNanogold, DABCO has been shown to diminish the gold signal and should be avoided.[6]
Some antifade agents may reduce the initial brightness of the fluorophore while significantly slowing the rate of fading. Therefore, the best choice often requires empirical testing for your specific application.[5][7]
Troubleshooting Guide
This section addresses common problems encountered during the imaging of this compound.
Problem: My fluorescence signal is bright initially but disappears within seconds.
| Potential Cause | Suggested Solution |
| Excessive Excitation Light | Reduce the power of your laser or the intensity of your mercury/xenon lamp. Use the lowest intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters are effective tools for this.[9] |
| Prolonged Exposure Time | Minimize the camera's exposure time. For initial focusing and finding your region of interest, use a lower light intensity or transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for final image capture. |
| No Antifade Reagent Used | For fixed samples, always use a mounting medium containing an antifade reagent. See the protocols below for preparing your own or consider commercial options like ProLong™ Diamond or VectaShield®. |
| Suboptimal pH | The fluorescence of fluorescein derivatives is pH-sensitive and is generally brighter and more stable at a slightly alkaline pH. Ensure your mounting medium is buffered to a pH between 8.0 and 9.0.[10] |
Data Presentation
Table 1: Comparison of Common Antifade Reagents for Fluorescein-based Dyes
| Antifade Agent | Reported Effectiveness | Advantages | Disadvantages |
| None (Glycerol/PBS) | Baseline - Rapid photobleaching. | Simple to prepare. | Offers no protection from photobleaching. |
| n-Propyl Gallate (NPG) | Reduces fading rate ~10-fold.[8] | Highly effective; Can be used with live cells.[3] | Can be difficult to dissolve; May have biological effects (anti-apoptotic).[3][4] |
| p-Phenylenediamine (PPD) | Considered one of the most effective.[3][7] | Strong antifade properties for fluorescein. | Can reduce initial fluorescence; Prone to autofluorescence; Reacts with cyanine dyes.[4][7] |
| DABCO | Effective, but generally less so than PPD.[3] | Less toxic than PPD.[4] | May reduce initial intensity of some dyes (e.g., Alexa 488); Interferes with some specialized techniques.[6] |
Effectiveness is highly dependent on the specific formulation, dye concentration, and illumination conditions.
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium (2% in Glycerol)
This protocol provides a robust antifade medium suitable for this compound.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Deionized water
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) NPG Stock Solution: Dissolve 0.2 g of n-propyl gallate in 1 mL of DMSO. NPG does not dissolve well in aqueous solutions, so a solvent is required.[6]
-
Prepare Glycerol/PBS Mixture: In a 50 mL conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS. For example, for a 10 mL final volume, mix 9 mL of glycerol and 1 mL of 10X PBS.
-
Combine: While rapidly stirring or vortexing the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[11] For a 10 mL final volume, this would be 1 mL of the NPG stock.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. Adjust to pH 8.0 - 8.5 for optimal fluorescein performance.
-
Storage: Aliquot into light-proof tubes and store at -20°C. The solution is stable for over a year.
Protocol 2: Preparation of DABCO Antifade Mounting Medium (2.5%)
This is a widely used general-purpose antifade mounting medium.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D27802 or equivalent)
-
Glycerol
-
10X PBS
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare Mounting Solution: For a 25 mL final volume, combine:
-
22.5 mL Glycerol (90%)
-
2.5 mL 1X PBS (10%)
-
-
Dissolve DABCO: Add 625 mg of DABCO to the glycerol/PBS solution to achieve a final concentration of 2.5% (w/v).
-
Heating and Mixing: Dissolving DABCO can take several hours. Use a heated magnetic stirrer at a low speed (around 50°C) to facilitate dissolution.
-
Adjust pH: Once dissolved, cool the solution to room temperature. Adjust the pH to 8.6 using diluted HCl. This is crucial for optimal performance.
-
Storage: Aliquot into light-proof tubes and store at -20°C.
Visualizations
Caption: Mechanism of photobleaching and the protective action of antifade reagents.
Caption: A troubleshooting workflow for diagnosing and resolving rapid photobleaching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 6. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. immunologicalsciences.com [immunologicalsciences.com]
- 11. researchgate.net [researchgate.net]
How to minimize background fluorescence with Dibromofluorescein
Welcome to the technical support center for minimizing background fluorescence when using Dibromofluorescein and other fluorescein derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve a high signal-to-noise ratio in your imaging experiments.
Troubleshooting Guide: Diagnosing High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to ambiguous results. The primary causes fall into two categories: Autofluorescence (intrinsic fluorescence from the sample itself) and Non-Specific Staining (unwanted binding of fluorescent reagents). Use the following guide to identify and resolve the source of your high background.
FAQ: Quick Answers to Common Problems
Q1: What are the most common causes of high background when using this compound?
High background typically originates from two sources:
-
Sample Autofluorescence: Endogenous molecules within the cells or tissue (e.g., NADH, collagen, lipofuscin) fluoresce naturally, especially when excited with blue or green light, which overlaps with the emission of many fluorescein-based dyes.[1][2][3] Aldehyde fixatives like formaldehyde can also induce autofluorescence.[4][5]
-
Non-Specific Staining: This occurs when the primary or secondary antibodies bind to unintended targets due to hydrophobic interactions, ionic forces, or insufficient blocking.[6][7] Excess antibody concentration is a frequent cause.[6][8][9]
Q2: My unstained control sample is brightly fluorescent. What does this mean and how can I fix it?
This indicates your sample has significant autofluorescence .[10][11] This is common in tissues containing red blood cells (heme groups), elastin, collagen, or lipofuscin ("aging pigment").[1][2]
-
Solution: Treat your samples with an autofluorescence quenching agent like Sudan Black B or use a commercial mounting medium with anti-fade and quenching properties.[12][13] For tissues rich in blood, perfusing with PBS before fixation can help remove red blood cells.[2]
Q3: My background is high, but only in my stained sample. My unstained control is clean. What should I try first?
This strongly suggests non-specific antibody binding .[6][8]
-
Solution: The first step is to optimize the concentration of your primary and secondary antibodies by performing a titration.[6][14] Using too much antibody is a very common cause of high background.[9] Ensure you are also using an appropriate blocking buffer and washing extensively between steps.[6][10][15]
Q4: Can my choice of fixative increase background fluorescence?
Yes. Aldehyde-based fixatives, especially glutaraldehyde and aged formaldehyde, can react with amines in proteins to create fluorescent products.[5][10]
-
Solution: Use fresh, high-quality formaldehyde or consider alternative fixatives like cold methanol if compatible with your antigen.[10][16] If you must use an aldehyde fixative, you can treat the sample with a reducing agent like sodium borohydride to quench the aldehyde-induced fluorescence.[3][16]
Q5: How can I prevent my this compound signal from fading during imaging?
This phenomenon is called photobleaching , where high-intensity light irreversibly destroys the fluorophore.[17][18]
-
Solution: Use a high-quality anti-fade mounting medium.[18][19][20] Minimize the sample's exposure to excitation light by using the lowest possible laser power and exposure time.[17][21] Always store stained slides in the dark at 4°C.[18]
Workflow for Troubleshooting High Background
Use the following decision tree to systematically diagnose and solve background fluorescence issues.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes typical results seen when applying common background reduction techniques with fluorescein-based dyes. The Signal-to-Noise Ratio (SNR) is a key metric for imaging quality.
| Method / Condition | Typical SNR | Notes |
| Baseline (No Optimization) | 2 - 5 | High background often obscures dim signals. |
| Optimized Antibody Titration | 8 - 15 | Reduces non-specific binding from excess antibody. |
| Sudan Black B Treatment | 10 - 20 | Very effective for quenching lipofuscin autofluorescence.[12][22] May introduce its own red/far-red background.[22] |
| Commercial Anti-fade Mountant | 15 - 25 | Protects against photobleaching and often contains quenchers.[18][19] |
| Combined Optimization | > 25 | Combining optimized antibodies, quenching, and anti-fade reagents yields the best results. |
Key Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol is essential for minimizing background caused by non-specific antibody binding.
Methodology:
-
Sample Preparation: Prepare a set of identical samples (e.g., 4-8 coverslips with cells or tissue sections).
-
Primary Antibody Dilution Series: Prepare a series of dilutions for your primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000). Always include a "no primary antibody" control.[8]
-
Incubation: Incubate each sample with a different primary antibody dilution for the standard time and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
Washing: Wash all samples thoroughly with PBS or TBS-Tween to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate all samples (including the "no primary" control) with the same, fixed concentration of the this compound-conjugated secondary antibody.
-
Final Washes & Mounting: Perform final washes and mount the samples using an anti-fade mounting medium.
-
Imaging and Analysis: Image all slides using the exact same microscope settings (laser power, exposure, gain). Compare the images to identify the dilution that provides the brightest specific signal with the lowest background. This is your optimal concentration.[14]
Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching
This protocol is used to quench autofluorescence, particularly from lipofuscin, which is common in aged or neural tissues.[12][22]
Methodology:
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Stir for 10-15 minutes and filter the solution through a 0.2 µm filter to remove any undissolved particles.[23][24]
-
Perform Staining (Pre- or Post-treatment):
-
Wash Extensively: Wash the samples thoroughly to remove excess SBB. This is a critical step.
-
Dip slides briefly in 70% ethanol to remove the bulk of the SBB.
-
Wash 3-5 times in PBS until the wash buffer runs clear and no black precipitate is visible on the slide.
-
-
Proceed with Protocol: If using the pre-treatment method, you can now proceed with your blocking and antibody incubation steps. If using post-treatment, you can now mount the coverslip.
Note: SBB treatment is not compatible with detergents. If your antibody incubation or wash steps require detergent, you must use the post-treatment protocol.[22][24]
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. biossusa.com [biossusa.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 18. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 19. emsdiasum.com [emsdiasum.com]
- 20. news-medical.net [news-medical.net]
- 21. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 22. biotium.com [biotium.com]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Autofluorescence Quenching | Visikol [visikol.com]
Staining artifacts with Dibromofluorescein and how to fix them
Welcome to the technical support center for Dibromofluorescein staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye that is a component of eosin, commonly used in histology for H&E (hematoxylin and eosin) staining. It imparts a pink or red color to cytoplasmic components, collagen, and muscle fibers. In fluorescence microscopy, it can be used as a label for proteins and other molecules.
Q2: What are the most common artifacts observed with this compound staining?
Common artifacts include weak or no staining, excessive background fluorescence, uneven or patchy staining, and the presence of precipitates or crystals on the tissue section. These issues can arise from various steps in the experimental workflow, including sample preparation, staining procedure, and imaging.
Q3: Can the principles of troubleshooting for Eosin and immunofluorescence be applied to this compound?
Yes. Since this compound is a component of eosin and is a fluorescent molecule, the troubleshooting methodologies for H&E staining and immunofluorescence are highly relevant. Problems related to fixation, tissue processing, staining times, pH, and washing steps are common to all these techniques.[1][2][3][4][5][6][7]
Troubleshooting Guides
Issue 1: Weak or No Staining
You are observing faint or no fluorescent signal from your this compound-stained sample.
Potential Causes and Solutions
| Potential Cause | Solution |
| Incorrect Dye Concentration | Optimize the concentration of this compound. Perform a titration to find the optimal signal-to-noise ratio. |
| Suboptimal pH of Staining Solution | Ensure the pH of the this compound staining solution is appropriate. For eosin-like staining, a pH between 4.0 and 4.5 is often recommended.[8][9] |
| Insufficient Incubation Time | Increase the incubation time with the this compound solution to allow for adequate penetration and binding. |
| Over-differentiation | If your protocol includes a differentiation step (e.g., with acidic alcohol), you may be removing too much of the dye. Reduce the time in the differentiation solution.[10] |
| Poor Fixation | Inadequate or improper fixation can lead to poor tissue morphology and reduced binding of the dye. Ensure that the tissue is thoroughly fixed with the appropriate fixative. |
| Photobleaching | Excessive exposure to the excitation light source can cause the fluorophore to fade. Minimize light exposure and use an anti-fade mounting medium.[3][11] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
Issue 2: High Background Fluorescence
You are observing a high level of non-specific fluorescence, which obscures the specific signal.
Potential Causes and Solutions
| Potential Cause | Solution |
| Excessive Dye Concentration | A high concentration of this compound can lead to non-specific binding. Reduce the dye concentration. |
| Insufficient Washing | Inadequate washing after the staining step can leave unbound dye on the tissue. Increase the number and/or duration of the washing steps.[2][7] |
| Autofluorescence | The tissue itself may have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence. Consider using a quenching agent if necessary.[3][5][11][12] |
| Contaminated Reagents or Slides | Use high-purity reagents and clean slides to avoid introducing fluorescent contaminants. |
| Drying of the Sample | Allowing the sample to dry out at any stage of the staining process can cause non-specific background. Keep the sample moist throughout the procedure.[3][7] |
Issue 3: Uneven or Patchy Staining
The staining intensity is not uniform across the tissue section.
Potential Causes and Solutions
| Potential Cause | Solution |
| Incomplete Deparaffinization | If using paraffin-embedded tissues, residual wax can prevent the dye from reaching the tissue, resulting in unstained patches. Ensure complete removal of paraffin with xylene or a suitable substitute.[13][14] |
| Uneven Section Thickness | Variations in section thickness can lead to differences in staining intensity. Ensure your microtome is properly calibrated and maintained.[1] |
| Air Bubbles | Air bubbles trapped on the tissue during staining can prevent the dye from accessing the underlying tissue.[14] Ensure the slide is fully submerged in the staining solution. |
| Inadequate Reagent Agitation | Gentle agitation during incubation can help ensure uniform staining. |
| Tissue Folds or Wrinkles | Folds in the tissue section can trap dye and lead to areas of intense staining.[13][14] Ensure the section is properly mounted on the slide. |
Issue 4: Precipitates or Crystals
You observe solid precipitates or crystalline structures on your stained sample.
Potential Causes and Solutions
| Potential Cause | Solution |
| Dye Precipitation | The this compound solution may be old, contaminated, or at too high a concentration, causing the dye to precipitate. Filter the staining solution before use.[4] |
| Contaminated Buffers or Water | Use high-purity water and fresh buffers to prepare your staining solutions. |
| Carryover of Reagents | Ensure that excess reagent from the previous step is properly drained or washed off before proceeding to the next step to prevent chemical reactions that could form precipitates. |
Experimental Protocols
General Protocol for this compound Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Transfer to 100% ethanol for 2 x 3 minutes.
-
Transfer to 95% ethanol for 2 minutes.
-
Transfer to 70% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a this compound staining solution at the desired concentration in an appropriate buffer (e.g., pH 4.5 buffer).
-
Incubate the slides in the this compound solution for 1-5 minutes (this may require optimization).
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly dip the slides in a 0.5% acidic alcohol solution.
-
Immediately rinse thoroughly in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 x 3 minutes).
-
Clear in xylene (or a substitute) for 2 x 5 minutes.
-
-
Mounting:
-
Apply a coverslip using an appropriate mounting medium. For fluorescence, an anti-fade mounting medium is recommended.
-
Visual Guides
Experimental Workflow for this compound Staining
Caption: A generalized workflow for staining tissue sections with this compound.
Troubleshooting Logic for Staining Artifacts
Caption: A decision tree for troubleshooting common this compound staining artifacts.
References
- 1. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 2. ibidi.com [ibidi.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. histobiolab.com [histobiolab.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. IF Troubleshooting | Proteintech Group [ptglab.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. documents.cap.org [documents.cap.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. jcmimagescasereports.org [jcmimagescasereports.org]
- 14. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dibromofluorescein Concentration for Protein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of dibromofluorescein for effective protein labeling. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound NHS ester?
A1: There is no single optimal ratio for all proteins. The ideal molar ratio depends on the specific protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus) and its concentration. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein. However, it is highly recommended to perform a titration by testing several ratios (e.g., 5:1, 10:1, 20:1, and 40:1) to determine the ratio that yields the desired degree of labeling (DOL) without causing protein precipitation or loss of function.
Q2: What is the ideal buffer for the labeling reaction?
A2: The choice of buffer is critical for a successful labeling reaction. Amine-free buffers with a pH between 8.0 and 9.0 are recommended.[1] Commonly used buffers include 50-100 mM sodium bicarbonate or sodium borate. Phosphate-buffered saline (PBS) at a pH of around 7.2-7.4 can also be used, though the reaction may be slower.[2] Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. [3]
Q3: My protein is in a Tris-based buffer. What should I do?
A3: If your protein is in an incompatible buffer like Tris, you must perform a buffer exchange before starting the labeling reaction.[3] This can be achieved through dialysis, desalting columns, or spin filtration against the recommended labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined using spectrophotometry.[4][5] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum (λmax) of this compound (~450 nm).[6] The following formula is used:
DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye]
Where:
-
A_max: Absorbance of the conjugate at ~450 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of this compound at ~450 nm (≥5000 M⁻¹cm⁻¹).[6]
-
CF_280: Correction factor (A280 of the free dye / A_max of the free dye). The exact value for this compound is not readily published, but a reasonable starting estimate based on fluorescein is around 0.3.[4][7] For highest accuracy, this should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency / Low DOL | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein solution.[3] | Perform buffer exchange into an amine-free buffer (e.g., sodium bicarbonate, pH 8.0-9.0).[1] |
| Incorrect pH: The reaction pH is too low (below 7.5), leading to protonated and less reactive amine groups. | Adjust the pH of the reaction buffer to 8.0-9.0.[1] | |
| Hydrolyzed Dye: The this compound NHS ester was exposed to moisture before use. | Always allow the dye vial to equilibrate to room temperature before opening. Prepare the dye solution immediately before use. | |
| Low Protein Concentration: The protein concentration is too low, favoring hydrolysis of the NHS ester over the labeling reaction. | Concentrate the protein to 2-10 mg/mL if possible.[8] | |
| Protein Precipitation During or After Labeling | High Degree of Labeling: this compound is hydrophobic. Attaching too many dye molecules can decrease the protein's solubility. | Reduce the molar excess of the this compound NHS ester in the reaction. Perform a titration to find the optimal dye-to-protein ratio. |
| High Concentration of Organic Solvent: The dye is often dissolved in DMSO or DMF. A high final concentration of the organic solvent can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| Incorrect Buffer Conditions: Significant deviations from the optimal pH range can affect protein stability. | Ensure the buffer pH is stable and within the recommended range (8.0-9.0). | |
| High Background Fluorescence | Inefficient Removal of Free Dye: Unconjugated this compound remains in the final sample. | Purify the labeled protein using gel filtration (e.g., Sephadex G-25), dialysis, or spin columns to effectively separate the protein-dye conjugate from the free dye.[1] |
| Loss of Protein Activity | Labeling of Critical Residues: The dye may have attached to lysine residues in the active site or a binding interface of the protein. | Reduce the dye-to-protein molar ratio to decrease the overall degree of labeling. If the problem persists, consider alternative labeling strategies targeting other amino acid residues if possible. |
Data Presentation
Table 1: Recommended Starting Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| Dye:Protein Molar Ratio | 5:1 to 40:1 | Start with a 10:1 or 20:1 ratio and optimize for your specific protein.[2] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[8] |
| Reaction Buffer | PBS, Carbonate, Borate | Avoid buffers containing primary amines (e.g., Tris, Glycine).[3] |
| Reaction pH | 8.0 - 9.0 | The optimal pH is often cited as 8.3-8.5.[4] |
| Reaction Time | 1 - 3 hours | Can be extended (e.g., overnight at 4°C) for some proteins.[1] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is common for a 1-2 hour reaction. |
Table 2: Photophysical Properties of 4',5'-Dibromofluorescein
| Property | Value | Reference |
| Absorption Maximum (λmax) | ~450 nm | [6] |
| Molar Extinction Coefficient (ε) at λmax | ≥5000 M⁻¹cm⁻¹ | [6] |
| Molecular Weight | 490.10 g/mol | [6] |
Experimental Protocols
Detailed Methodology for Protein Labeling with this compound NHS Ester
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column against the reaction buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. This should be done immediately before use.[1]
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Separate the protein-dye conjugate from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25).[1]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column. The first colored band to elute will be the labeled protein. The second, slower-moving band will be the free dye.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and ~450 nm (A_max).
-
Calculate the protein concentration and the DOL using the formula provided in the FAQs section.
-
-
Storage:
-
Store the labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect from light.[1]
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for this compound protein labeling.
References
- 1. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 2. Correction Factor [Fluorescein] | AAT Bioquest [aatbio.com]
- 3. 4',5'-DIBROMOFLUORESCEIN | 596-03-2 [chemicalbook.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 7. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 8. dawnscientific.com [dawnscientific.com]
Validation & Comparative
Dibromofluorescein vs. Fluorescein for Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of live-cell imaging data. While fluorescein has been a foundational tool in fluorescence microscopy for decades, its performance within the dynamic and complex environment of living cells is often compromised. Dibromofluorescein, a halogenated derivative, offers distinct advantages in specific contexts, addressing key limitations of its parent compound. This guide provides an objective, data-driven comparison to inform the optimal choice of fluorophore for your experimental needs.
Core Performance Metrics: A Quantitative Comparison
The utility of a fluorescent probe for live-cell imaging is determined by its photophysical properties and its behavior in a physiological setting. Halogenation of the fluorescein core structure results in significant shifts in these characteristics. The table below summarizes the key performance differences between fluorescein and 4',5'-dibromofluorescein.
| Property | Fluorescein | 4',5'-Dibromofluorescein | Advantage / Trade-Off |
| Max Excitation (nm) | ~494 | ~512 | Advantage: Red-shifted excitation helps minimize cellular autofluorescence. |
| Max Emission (nm) | ~521 | ~532 | Advantage: Red-shifted emission reduces spectral overlap with blue/green probes. |
| Fluorescence Quantum Yield (Φf) | High (~0.85 in basic EtOH)[1] | Moderate (~0.33 in basic EtOH)[1] | Trade-Off: this compound is significantly dimmer. |
| Photostability | Moderate[2] | Moderate to Low[3] | Trade-Off: Halogenation can increase intersystem crossing, which may reduce fluorescence photostability. |
| Phenolic pKa | ~6.4[2][4] | < 6.4 (Eosin Y pKa ~3.8)[3][5] | Advantage: Lower pKa ensures stable, bright fluorescence at physiological pH (~7.4) by keeping the dye in its fluorescent dianionic form. |
| Cell Permeability | Low | Moderate | Advantage: Improved passive diffusion across the cell membrane. |
| Cytotoxicity | Low | Low | Both probes are generally well-tolerated for short-term imaging. |
In-Depth Analysis: The Practical Implications
The quantitative data reveals a clear trade-off: this compound offers superior pH stability and favorable spectral properties at the cost of brightness.
The Critical Advantage: pH Stability
Fluorescein's fluorescence is highly sensitive to pH, with a pKa of approximately 6.4.[2][4] This means that at the neutral pH of the cytoplasm (~7.2-7.4), the dye exists in an equilibrium between its highly fluorescent dianionic form and its less fluorescent monoanionic form. Small, localized fluctuations in cellular pH can therefore cause significant artifacts and intensity changes that are unrelated to the biological process under investigation.
Halogenation with electron-withdrawing bromine atoms makes the phenolic protons more acidic, thereby lowering the pKa.[6][7] Eosin Y (tetrabromofluorescein), for example, has pKa values around 2.0 and 3.8.[3][5] this compound's pKa is likewise lower than fluorescein's, ensuring that the dye exists almost exclusively in its stable, brightly fluorescent dianionic state at physiological pH. This provides a more reliable and quantifiable signal in live-cell experiments.
Spectral Properties and Photostability
The red-shift in the excitation and emission spectra of this compound is another significant benefit. Cellular autofluorescence, a major source of background noise, is most prominent in the blue and green regions of the spectrum. By shifting excitation and emission towards longer wavelengths, this compound allows for a better signal-to-noise ratio.
However, the addition of heavy atoms like bromine can increase the rate of intersystem crossing, where the excited fluorophore transitions to a reactive triplet state. This process competes with fluorescence, reducing the quantum yield and often leading to lower photostability as the triplet state molecule can be chemically altered.[1][3] This is reflected in the significantly lower quantum yield of this compound (~0.33) compared to fluorescein (~0.85).[1]
Experimental Protocols
To enable a direct comparison in a laboratory setting, the following generalized protocols for live-cell staining and imaging are provided.
1. Reagent Preparation:
-
Prepare 1-10 mM stock solutions of the fluorescein or this compound derivative (e.g., succinimidyl ester or diacetate form) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot into small volumes and store at -20°C, protected from light and moisture.
2. Cell Staining (for acetate derivatives):
-
Culture cells to a desired confluency on imaging-quality glass-bottom dishes or coverslips.
-
Prepare a fresh working solution of the dye (e.g., 1-5 µM) in a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Wash the cells once with the warm (37°C) medium/buffer.
-
Replace the wash solution with the dye-loading solution and incubate for 15-45 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type.
-
Wash the cells two to three times with fresh, pre-warmed medium/buffer to remove excess extracellular dye.
-
Add complete growth medium (phenol red-free medium is recommended to reduce background fluorescence) for imaging.
3. Live-Cell Fluorescence Microscopy:
-
Place the imaging dish on the microscope stage within an environmental chamber maintaining 37°C and 5% CO2.
-
For Fluorescein , use a standard FITC/GFP filter set (e.g., Excitation: 470/40 nm, Emission: 525/50 nm).
-
For This compound , a slightly red-shifted filter set may be optimal, but a standard FITC/GFP set is often sufficient. A TRITC/RFP filter set is generally not suitable.
-
Use the lowest possible excitation light intensity and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
For time-lapse experiments, acquire images at the longest possible intervals that will still capture the dynamics of the biological process of interest.
Visualizing the Decision Process
The choice between these two fluorophores depends on the specific demands of the experiment. The following diagrams illustrate the experimental workflow for comparison and a logical decision tree for probe selection.
Caption: A typical workflow for comparing fluorescent probes in live-cell imaging.
Caption: Decision tree for selecting between Fluorescein and this compound.
Conclusion
This compound is not a universally superior replacement for fluorescein, but rather a specialized tool that offers significant advantages for specific challenges in live-cell imaging. Its key strengths—a lower pKa providing stable fluorescence at physiological pH and red-shifted spectra that reduce autofluorescence—make it the preferred choice for quantitative studies or for imaging in cellular compartments with potential pH variability. However, researchers must weigh these benefits against a significant trade-off in brightness, as its quantum yield is considerably lower than that of fluorescein. For experiments where signal intensity is the limiting factor and pH is stable, fluorescein remains an excellent and cost-effective option.
References
- 1. conference.pixel-online.net [conference.pixel-online.net]
- 2. researchgate.net [researchgate.net]
- 3. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations | MDPI [mdpi.com]
- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 5. On the mechanism of photocatalytic reactions with eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH fluorescent probes: chlorinated fluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibromofluorescein and Eosin Y for Histological Applications
In the realm of histological staining, the choice of a counterstain is critical for achieving optimal visualization of tissue morphology. Eosin Y has long been the gold standard, paired with hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) stain. This guide provides a detailed comparison of Dibromofluorescein and Eosin Y, offering insights for researchers, scientists, and drug development professionals seeking to select the most appropriate dye for their specific needs.
Chemical and Physical Properties: A Tale of Two Bromines
Both this compound and Eosin Y are xanthene dyes derived from fluorescein. The primary chemical distinction lies in the number of bromine atoms attached to the fluorescein backbone. Eosin Y is a tetrabromo derivative, while this compound is a dibromo compound.[1][2] This structural difference influences their spectral properties and, consequently, their performance as stains.
| Property | This compound | Eosin Y |
| Common Synonyms | 4',5'-Dibromofluorescein, Eosinic acid, Solvent Red 72[2] | Eosin Yellowish, Bromoeosine, Acid Red 87[1] |
| Chemical Formula | C20H10Br2O5[2] | C20H6Br4Na2O5[1] |
| Molecular Weight | 490.10 g/mol [2] | 691.85 g/mol [1] |
| Appearance | Orange to red powder[1] | Red crystalline powder[1] |
| Solubility | Slightly soluble in water; soluble in ethanol[1] | Soluble in water and ethanol[] |
| Excitation Maximum | ~450-505 nm | ~515-518 nm |
| Emission Maximum | ~480-525 nm[1] | ~545 nm |
Performance in Histology: Established Practice vs. Fluorescent Potential
Direct, quantitative comparisons of this compound and Eosin Y for histological staining are scarce in scientific literature. However, an evaluation of their known properties and applications allows for a qualitative assessment.
Eosin Y is the cornerstone of routine histological staining, reliably imparting a spectrum of pink and red hues to cytoplasm, collagen, and muscle fibers.[][4] Its performance in the H&E stain is well-characterized, providing excellent morphological detail under brightfield microscopy.
This compound is more commonly recognized for its fluorescent properties and has been used for staining proteins in electrophoretic gels.[2] While its application in routine histology is not widespread, its fluorescence presents an opportunity for specialized imaging techniques.[1]
| Performance Metric | This compound (Inferred Performance) | Eosin Y (Established Performance) |
| Staining Characteristics | Produces a yellow-orange fluorescence, the intensity of which would depend on the tissue's protein concentration.[1] | Yields a differential pink to red staining of acidophilic tissue components.[] |
| Photostability | As a fluorescein derivative, it is likely susceptible to photobleaching, a common characteristic of fluorescent dyes. | Exhibits good stability under the illumination conditions of standard light microscopy. A study on its photodegradation has been conducted.[5] |
| Primary Advantage | Its inherent fluorescence allows for potential use in multiplex immunofluorescence, enabling the simultaneous visualization of multiple targets.[1] | Decades of established protocols, consistent and reproducible results, and cost-effectiveness make it ideal for routine diagnostics.[4] |
| Primary Limitation | The lack of established histological protocols and potential for rapid fading under fluorescence excitation. | Its non-fluorescent nature limits its utility in multiplex fluorescence imaging applications. |
Experimental Protocols
Standard Hematoxylin and Eosin Y (H&E) Staining Protocol
This protocol is a standard procedure for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining:
-
Stain in Harris's hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
-
Cytoplasmic Counterstaining:
-
Immerse in 1% Eosin Y solution for 1-3 minutes.[]
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Coverslip with a xylene-based mounting medium.
-
Proposed Protocol for this compound Fluorescent Staining
This proposed protocol is adapted from general fluorescence staining procedures and would require optimization for specific tissue types and applications.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining.
-
-
Fluorescent Staining:
-
Prepare a 0.1% (w/v) solution of this compound in 95% ethanol.
-
Immerse slides in the staining solution for 5-10 minutes.
-
Briefly rinse in 95% ethanol to remove excess stain.
-
Rinse in deionized water.
-
-
Nuclear Counterstaining (Optional):
-
Incubate with a fluorescent nuclear stain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Coverslip with an aqueous mounting medium suitable for fluorescence microscopy.
-
Visualizing the Workflow
The following diagrams illustrate the procedural flow for both staining methods.
Caption: Standard workflow for Hematoxylin and Eosin Y (H&E) staining.
Caption: Proposed workflow for fluorescent staining with this compound.
Conclusion
Eosin Y's position as the foremost counterstain in routine histology is secure, owing to its extensive validation, reliability, and the wealth of diagnostic knowledge based on H&E stained tissues. It is the unequivocal choice for standard brightfield microscopy and histopathological assessment.
This compound, while not a direct replacement for Eosin Y in routine applications, offers intriguing possibilities for specialized research. Its fluorescent nature could be harnessed in multiplex imaging studies where the simultaneous visualization of a general cytoplasmic counterstain alongside specific fluorescent probes is required. However, its use in this context would necessitate rigorous protocol development and validation to address potential issues such as photostability and spectral overlap. The choice between these two dyes ultimately hinges on the specific experimental goals, with Eosin Y serving the needs of established diagnostic histology and this compound offering a potential tool for advanced, fluorescence-based research.
References
A Head-to-Head Comparison: Dibromofluorescein vs. SYPRO Ruby for Total Protein Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of protein stain can significantly impact experimental outcomes, influencing sensitivity, quantitative accuracy, and compatibility with downstream analytical methods such as mass spectrometry. This guide provides an objective comparison of two distinct total protein stains: the novel negative stain, 4',5'-Dibromofluorescein (DBF), and the widely adopted fluorescent stain, SYPRO Ruby.
This comparison delves into their performance metrics, supported by available experimental data, and provides detailed experimental protocols to aid in the selection of the most appropriate staining method for your research needs.
Quantitative Performance at a Glance
The following table summarizes the key performance characteristics of Dibromofluorescein and SYPRO Ruby, offering a clear comparison of their capabilities.
| Feature | This compound (DBF) | SYPRO Ruby |
| Staining Type | Negative Fluorescent | Positive Fluorescent |
| Limit of Detection (LOD) | 0.025 - 0.05 ng[1] | 0.25 - 1 ng |
| Linear Dynamic Range | Data not readily available | > 3 orders of magnitude |
| Staining Time | ~10 minutes[1] | 90 minutes (rapid protocol) to overnight (standard protocol) |
| Number of Steps | 2[1] | 3 (Fix, Stain, Wash) |
| Mass Spectrometry Compatibility | Yes[1] | Yes |
| Mechanism of Action | Negative staining; stains the gel background, leaving protein bands unstained.[1] | Binds to basic amino acids and the polypeptide backbone. |
| Visualization | UV or blue-light transilluminator | UV or blue-light transilluminator, laser scanners |
Visualizing the Workflow: A Generalized Protein Staining Process
The following diagram illustrates a typical workflow for total protein staining in a polyacrylamide gel, applicable to both this compound and SYPRO Ruby, highlighting the key stages from electrophoresis to final analysis.
Caption: A simplified flowchart of the total protein staining process.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for both this compound and SYPRO Ruby staining.
This compound (DBF) Negative Staining Protocol
Based on the available literature, DBF staining is a rapid, two-step process.[1] While the full detailed protocol from the primary source is not publicly accessible, the general procedure is as follows:
Materials:
-
Staining solution: 4',5'-Dibromofluorescein in an appropriate buffer.
-
Washing solution.
Procedure:
-
Staining: Following electrophoresis, the gel is immersed in the DBF staining solution for a short incubation period.
-
Washing: The gel is then briefly washed to remove excess stain, revealing clear protein bands against a fluorescent background.
The entire process is reported to be completed within approximately 10 minutes.[1] For visualization, a standard UV or blue-light transilluminator can be used.
SYPRO Ruby Protein Gel Stain Protocol
SYPRO Ruby offers both a rapid and a standard (overnight) protocol for staining proteins in polyacrylamide gels.
Materials:
-
Fixing solution: 50% methanol, 7% acetic acid.
-
SYPRO Ruby protein gel stain.
-
Wash solution: 10% methanol, 7% acetic acid.
-
Ultrapure water.
Rapid Protocol (90 minutes):
-
Fixation:
-
Place the gel in a clean container with 100 mL of fixing solution and agitate on an orbital shaker for 15 minutes.
-
Repeat with fresh fixing solution for another 15 minutes.
-
-
Staining:
-
Add 60 mL of SYPRO Ruby gel stain to the gel.
-
Microwave for 30 seconds, agitate for 30 seconds, and microwave for another 30 seconds until the stain reaches 80-85°C.
-
Agitate on an orbital shaker for 30 minutes.
-
-
Washing:
-
Transfer the gel to a clean container and wash with 100 mL of wash solution for 30 minutes.
-
Rinse with ultrapure water before imaging.
-
Standard (Overnight) Protocol:
-
Fixation:
-
Place the gel in a clean container with 100 mL of fixing solution and agitate on an orbital shaker for 30 minutes.
-
Repeat with fresh fixing solution for another 30 minutes.
-
-
Staining:
-
Add 60 mL of SYPRO Ruby gel stain and agitate on an orbital shaker overnight, protected from light.
-
-
Washing:
-
Transfer the gel to a clean container and wash in 100 mL of wash solution for 30 minutes.
-
Rinse with ultrapure water before imaging.
-
In-Depth Comparison
Sensitivity: The most striking difference highlighted by available data is the superior sensitivity of this compound. With a reported limit of detection of 0.025-0.05 ng, it is approximately 10-fold more sensitive than SYPRO Ruby (0.25-1 ng).[1] This makes DBF a compelling choice for the detection of low-abundance proteins.
Staining Mechanism and Type: SYPRO Ruby is a positive fluorescent stain that directly binds to proteins, causing them to fluoresce. In contrast, this compound is a negative stain. This means it stains the polyacrylamide gel matrix, leaving the protein bands unstained and visible as clear areas against a fluorescent background. This fundamental difference in mechanism may affect image analysis and quantification approaches.
Speed and Simplicity: this compound offers a significantly faster and simpler staining procedure, reportedly taking only 10 minutes in two steps.[1] This is a considerable advantage over SYPRO Ruby's 90-minute rapid protocol or its lengthy overnight standard protocol, which involves multiple solution changes.
Linear Dynamic Range: SYPRO Ruby is well-characterized for its broad linear dynamic range, extending over three orders of magnitude, which is crucial for accurate protein quantification. Unfortunately, specific data on the linear dynamic range of this compound is not readily available in the reviewed literature, which is a critical consideration for quantitative studies.
Downstream Compatibility: Both stains are reported to be compatible with mass spectrometry, a critical requirement for protein identification following gel separation.[1]
Conclusion
The choice between this compound and SYPRO Ruby will depend on the specific requirements of the experiment.
This compound emerges as a promising newcomer, offering exceptional sensitivity and a remarkably rapid and simple protocol. Its primary advantages are its potential for detecting very low amounts of protein and its time-saving workflow. However, the lack of readily available data on its linear dynamic range may be a limitation for researchers focused on precise protein quantification. As a negative stain, it also presents a different visualization and analysis paradigm compared to traditional positive stains.
SYPRO Ruby remains a robust and reliable choice, particularly for quantitative proteomics. Its well-documented wide linear dynamic range provides confidence in the accuracy of protein quantification. While its sensitivity is lower than that reported for DBF, it is still sufficient for many applications. The trade-off for its quantitative reliability is a more time-consuming and complex staining procedure.
For researchers prioritizing speed and the detection of trace proteins, this compound is an attractive option. For those conducting rigorous quantitative comparisons across a wide range of protein concentrations, the proven performance and extensive validation of SYPRO Ruby make it a continued gold standard. Further independent validation of this compound's performance, particularly its linear dynamic range, will be crucial in establishing its position in the landscape of total protein stains.
References
A Comparative Guide to Protein Staining for Mass Spectrometry: Evaluating Established Methods
For researchers, scientists, and drug development professionals seeking validated protein staining methods compatible with mass spectrometry, a critical evaluation of existing techniques is paramount. While various protein stains are available, their compatibility and performance in sensitive downstream applications like mass spectrometry differ significantly. This guide provides an objective comparison of commonly used protein staining methods, including Coomassie Brilliant Blue, silver staining, and fluorescent dyes, with supporting data on their performance. Notably, a thorough search of scientific literature did not yield validation data for Dibromofluorescein as a protein stain for mass spectrometry applications.
Comparison of Key Performance Metrics
The selection of an appropriate protein staining method is crucial for accurate and reliable protein analysis by mass spectrometry. The ideal stain should offer high sensitivity, a wide linear dynamic range, and compatibility with downstream processing. The following table summarizes the quantitative performance of the most common protein staining methods.
| Feature | Coomassie Brilliant Blue | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Sensitivity | ~8-50 ng[1][2] | High (<1 ng)[1] | Very High (<1 ng)[1] |
| Linear Dynamic Range | Good[1] | Narrow[1][3] | Wide (up to 4 orders of magnitude)[1][4] |
| Mass Spectrometry Compatibility | Yes[1][3][5] | Limited (protocol dependent)[1][3][5] | Yes[1][4] |
| Staining Time | 30 min to overnight[1] | Time-consuming and complex[1] | ~3.5 hours[1] |
| Ease of Use | Simple[1] | Complex[1] | Simple[1] |
| Cost | Low[1] | Moderate[1] | High[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are generalized protocols for the discussed staining methods.
Coomassie Brilliant Blue Staining
This method is widely used due to its simplicity and compatibility with mass spectrometry.[3][5]
Protocol:
-
Fixation: Immerse the gel in a fixing solution (typically containing methanol and acetic acid) to precipitate proteins within the gel matrix.[6]
-
Staining: Submerge the gel in a Coomassie dye solution (e.g., Coomassie G-250). Colloidal Coomassie stains are often preferred as they offer higher sensitivity and reduced background staining.[5][6]
-
Destaining: Wash the gel with a destaining solution (commonly a mixture of methanol and acetic acid) to remove excess dye and visualize protein bands.[5]
Silver Staining
Silver staining offers high sensitivity but can be less compatible with mass spectrometry due to the chemicals used.[3][5]
Protocol:
-
Fixation: Fix the proteins in the gel using a solution typically containing ethanol and acetic acid.
-
Sensitization: Treat the gel with a sensitizing agent, such as glutaraldehyde or sodium thiosulfate, to enhance silver ion binding.[6] However, glutaraldehyde can cause chemical cross-linking of proteins, limiting mass spectrometry compatibility.[5][7]
-
Silver Incubation: Incubate the gel in a silver nitrate solution.
-
Development: Develop the stained gel with a solution containing a reducing agent (e.g., formaldehyde) to produce metallic silver deposits on the protein bands.[6]
-
Stopping: Stop the development process with a solution like acetic acid to prevent overstaining.
Fluorescent Staining (e.g., SYPRO Ruby)
Fluorescent stains provide high sensitivity and a broad dynamic range, making them highly suitable for quantitative proteomics.[4][8]
Protocol:
-
Fixation: Fix the gel in a solution of ethanol or methanol and acetic acid.
-
Washing: Wash the gel with water to remove the fixation solution.
-
Staining: Incubate the gel with the fluorescent dye solution (e.g., SYPRO Ruby) for the recommended time, typically in the dark to prevent photobleaching.
-
Washing/Destaining: Briefly wash the gel with water or a specific destaining solution to reduce background fluorescence.
-
Imaging: Visualize the protein bands using a fluorescence imager with the appropriate excitation and emission wavelengths.[9]
Visualizing the Workflow and Decision-Making Process
To aid in the selection and application of these staining methods, the following diagrams illustrate a typical experimental workflow and a decision-making guide.
Caption: A typical experimental workflow from protein extraction to mass spectrometry analysis.
Caption: Decision tree for selecting a protein stain for mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. pmscf.dbmr.unibe.ch [pmscf.dbmr.unibe.ch]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Dibromofluorescein vs. Rhodamine for Immunofluorescence
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison between Dibromofluorescein, an early-generation dye, and the more contemporary Rhodamine family of fluorophores.
Quantitative Data Summary
The selection of a fluorophore is often dictated by its photophysical properties. The following table summarizes key quantitative data for this compound and two common Rhodamine derivatives, Tetramethylrhodamine (TRITC) and Texas Red.
| Property | This compound | TRITC (Tetramethylrhodamine) | Texas Red |
| Excitation Max (nm) | ~450-494 | ~550 | ~595 |
| Emission Max (nm) | ~517 | ~570-580 | ~615 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~50,000 | ~70,000 | ~85,000 |
| Quantum Yield (Φ) | Moderate | ~0.7 | ~0.5 |
| Photostability | Low | Moderate | High |
| pH Sensitivity | High | Low | Low |
Note: Values can vary depending on the solvent and conjugation.
Performance Comparison
This compound: As a derivative of fluorescein, this compound suffers from some of the same limitations, including lower photostability and pH sensitivity.[1] Its fluorescence can be quenched in acidic environments.[2] While it has been used in various biological staining applications, its use in modern immunofluorescence is less common due to the availability of superior alternatives.[3]
Rhodamine Derivatives (TRITC and Texas Red): The Rhodamine family of dyes offers significant advantages over fluorescein-based dyes for many immunofluorescence applications.[]
-
TRITC provides a bright, orange-red fluorescence and exhibits better photostability than fluorescein derivatives.[5] This makes it more suitable for experiments requiring longer exposure times.[5]
-
Texas Red is excited at a longer wavelength, which helps to reduce background autofluorescence from the sample.[6] It is known for its bright signal and high photostability, making it a robust choice for demanding imaging applications.[6][7]
In general, Rhodamine dyes are less sensitive to pH changes than fluorescein-based dyes, providing more stable and reliable signals in cellular environments where pH can vary.[1][]
Experimental Protocols
The following is a generalized protocol for indirect immunofluorescence. The core steps are similar for both this compound and Rhodamine-conjugated secondary antibodies.
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (specific to the target antigen)
-
Fluorophore-conjugated secondary antibody (anti-primary antibody species conjugated with this compound or Rhodamine)
-
Mounting medium with an anti-fade reagent
Protocol:
-
Cell Preparation: Grow cells to an appropriate confluency on sterile glass coverslips.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.[9]
-
Washing: Wash the fixed cells three times with PBS.[9]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent solution like Triton X-100 for 10-15 minutes.
-
Washing: Wash the permeabilized cells three times with PBS.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking solution for at least 30 minutes.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1-3 hours at room temperature or overnight at 4°C.[9]
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash the cells three times with PBS in the dark to remove unbound secondary antibody.[9]
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
// Energy Levels S0 [label="Ground State (S₀)"]; S1 [label="Excited Singlet State (S₁)"];
// Nodes for transitions abs_start [pos="0,0!", shape=point, style=invis]; abs_end [pos="0,2!", shape=point, style=invis]; em_start [pos="0.5,2!", shape=point, style=invis]; em_end [pos="0.5,0!", shape=point, style=invis]; ic_start [pos="0,2!", shape=point, style=invis]; ic_end [pos="0.5,2!", shape=point, style=invis];
// Absorption and Emission Arrows abs_start -> abs_end [label=" Excitation (Absorption)", fontcolor="#4285F4", color="#4285F4", style=dashed]; em_start -> em_end [label=" Emission (Fluorescence) ", fontcolor="#EA4335", color="#EA4335"]; ic_start -> ic_end [label=" Non-radiative decay ", fontcolor="#5F6368", color="#5F6368", arrowhead=none];
// Energy Level Lines {rank=same; S0; abs_start; em_end;} {rank=same; S1; abs_end; em_start; ic_start; ic_end;}
S0 [pos="-1,0!"]; S1 [pos="-1,2!"]; } caption: "Simplified Jablonski diagram illustrating fluorescence."
References
- 1. benchchem.com [benchchem.com]
- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 3. chemimpex.com [chemimpex.com]
- 5. optolongfilter.com [optolongfilter.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. labinsights.nl [labinsights.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. google.com [google.com]
A Quantitative Comparison of Dibromofluorescein and Other Common Protein Stains
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of proteins are fundamental to a vast array of research and development activities, from basic biological inquiry to the development of novel therapeutics. The choice of protein stain is a critical determinant of experimental success, influencing sensitivity, accuracy, and compatibility with downstream applications. This guide provides an objective, data-driven comparison of Dibromofluorescein with three other widely used protein stains: Coomassie Brilliant Blue, SYPRO Ruby, and Silver stain.
Quantitative Performance Comparison
The selection of an appropriate protein stain is often a trade-off between sensitivity, linear dynamic range, and the complexity of the staining protocol. The following table summarizes the key quantitative performance metrics for this compound, Coomassie Brilliant Blue, SYPRO Ruby, and Silver stain to facilitate an informed decision-making process.
| Feature | This compound | Coomassie Brilliant Blue | SYPRO Ruby | Silver Stain |
| Limit of Detection (LOD) | 0.025–0.05 ng[1] | 8–100 ng[2][3] | 0.25–1 ng[4][5] | 0.1–2 ng[6] |
| Linear Dynamic Range | Not Found | ~1 order of magnitude | >3 orders of magnitude[4][5] | Narrow (often non-linear)[7] |
| Staining Time | < 10 minutes[1] | ~1 hour to overnight[8][9] | 90 minutes to overnight[4][5] | ~1.5 to >3 hours[6] |
| Mass Spectrometry Compatibility | Yes[1] | Yes | Yes[4] | Limited (requires specific protocols) |
| Staining Mechanism | Negative stain[1] | Binds to basic and aromatic amino acids | Binds to basic amino acids | Reduction of silver ions to metallic silver |
Experimental Workflow & Methodologies
The following diagram illustrates a generalized experimental workflow for staining proteins in polyacrylamide gels, a common procedure in proteomic studies.
Caption: A generalized workflow for protein gel staining.
Detailed Experimental Protocols
Below are detailed protocols for the key protein staining methods discussed in this guide. Adherence to these protocols is crucial for achieving optimal and reproducible results.
This compound Staining Protocol
While a detailed step-by-step protocol for a commercial this compound staining kit was not available in the search results, a published method describes a rapid, two-step negative staining procedure that can be completed in under 10 minutes.[1] This method is noted to be compatible with mass spectrometry.[1] For specific applications, it is recommended to consult the manufacturer's instructions for commercially available this compound-based staining reagents.
Coomassie Brilliant Blue Staining Protocol
Coomassie Brilliant Blue is a widely used anionic dye for the visualization of proteins in polyacrylamide gels.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
Procedure:
-
Fixation and Staining: Following electrophoresis, immerse the gel in the Coomassie Staining Solution. Gently agitate on a shaker for 2 hours at room temperature.[9]
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate, changing the destaining solution every 30 minutes until the background is clear and protein bands are distinctly visible.[9] For a more rapid procedure, the gel can be heated in a microwave until it boils (approximately 2 minutes) and then cooled for 5 minutes with gentle shaking.[10]
-
Storage: The destained gel can be stored in distilled water.
SYPRO Ruby Protein Gel Stain Protocol
SYPRO Ruby is a fluorescent stain that offers high sensitivity and a broad linear dynamic range.
Materials:
-
Fixation Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
SYPRO Ruby Protein Gel Stain.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with the Fixation Solution and agitate on an orbital shaker for 30 minutes. Repeat this step with fresh Fixation Solution.[2][5]
-
Staining: Pour off the fixative and add the SYPRO Ruby Protein Gel Stain. Agitate on an orbital shaker overnight, protected from light.[4][5] For a rapid protocol, the stain can be microwaved to 80-85°C and the gel incubated for 30 minutes.[5]
-
Washing: Transfer the gel to a clean container and wash with the Wash Solution for 30 minutes with gentle agitation.[4][5]
-
Final Rinse: Rinse the gel twice with deionized water for 5 minutes each before imaging.[4]
-
Imaging: Visualize the stained proteins using a UV or blue-light transilluminator or a laser-based scanner.
Silver Staining Protocol
Silver staining is one of the most sensitive colorimetric methods for protein detection.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid.
-
Wash Solution: 50% (v/v) methanol.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.
-
Silver Nitrate Solution: 0.1% (w/v) silver nitrate.
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde.
-
Stopping Solution: 5% (v/v) acetic acid.
Procedure:
-
Fixation: Fix the gel in the Fixing Solution for at least 20 minutes, followed by a 10-minute wash in the Wash Solution, and then a 10-minute wash in water.
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1 minute.
-
Washing: Rinse the gel with two brief washes in deionized water.
-
Silver Incubation: Submerge the gel in the Silver Nitrate Solution for 20 minutes with gentle agitation.
-
Development: After two quick rinses with deionized water, transfer the gel to the Developing Solution. Protein bands will appear within a few minutes.
-
Stopping the Reaction: Once the desired band intensity is reached, add the Stopping Solution and agitate for 10 minutes.
-
Final Wash: Wash the gel in deionized water before storage.
References
- 1. An ultrasensitive stain for negative protein detection in SDS-PAGE via 4',5'-Dibromofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. abpbio.com [abpbio.com]
- 5. uab.edu [uab.edu]
- 6. conductscience.com [conductscience.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Coomassie Blue Staining [bio-protocol.org]
- 9. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 10. conductscience.com [conductscience.com]
Navigating the Hues of Research: A Comparative Guide to the Limitations of Dibromofluorescein
For decades, xanthene dyes have been instrumental in biological imaging and diagnostics, with Dibromofluorescein and its close relative, Eosin Y (tetrabromofluorescein), serving as workhorses in histology and microscopy.[1][] Commonly used as a counterstain in the ubiquitous Hematoxylin and Eosin (H&E) method, this compound imparts a characteristic pink or red color to cytoplasm, collagen, and muscle fibers.[][3][4] However, as research methodologies advance, particularly in high-resolution live-cell imaging and quantitative analysis, the inherent limitations of this classic dye have become more pronounced.
This guide provides a critical comparison of this compound's performance against modern alternatives, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based applications by selecting the most appropriate tools.
Core Limitations of this compound
While effective for static imaging in histology, this compound exhibits several drawbacks that limit its utility in more demanding applications.
-
Photostability: Fluorescein and its derivatives are notoriously susceptible to photobleaching—the irreversible destruction of the fluorophore upon exposure to excitation light.[5] This leads to rapid signal decay during time-lapse imaging or under the intense illumination required for techniques like confocal microscopy. Newer synthetic dyes, such as the Alexa Fluor series, have been specifically engineered for superior photostability.[6][7]
-
pH Sensitivity: The fluorescence intensity of many fluorescein derivatives is highly dependent on the ambient pH.[8] This can be a significant variable in live-cell imaging, where the pH of intracellular compartments like lysosomes is acidic.[9] Dyes with pKa values near physiological pH can show variable fluorescence that reflects pH changes rather than the concentration of the target molecule.[10]
-
Quantum Yield and Brightness: A fluorophore's brightness is a product of its molar extinction coefficient (its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[11] While fluorescein itself has a high quantum yield in certain conditions[][13], halogenation (as in this compound) can alter these properties.[14][15] Many modern dyes offer substantially higher brightness, enabling the detection of low-abundance targets with greater sensitivity.[11]
-
Phototoxicity: The interaction of fluorescent dyes with excitation light can generate reactive oxygen species (ROS), which can be damaging to living cells.[16][17] This phototoxicity can compromise cell viability and introduce artifacts in live-cell experiments.
-
Spectral Properties: The relatively broad emission spectrum of fluorescein-based dyes can lead to bleed-through in multicolor imaging experiments, complicating data analysis.[11] Furthermore, their degradation over time can lead to a darkening or color shift, particularly when used in inks.[][4]
Comparative Performance Data
The selection of a fluorescent probe should be guided by its specific photophysical properties. The table below summarizes key performance metrics for this compound and several common alternatives.
| Fluorophore | Max Excitation (nm) | Max Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | pKa | Key Limitations |
| 4',5'-Dibromofluorescein | 450[18] | 480[19] | Not widely reported | Moderate | pH-sensitive[19] | Low photostability, pH sensitivity, lower brightness |
| Fluorescein (FITC) | ~490[] | ~520[] | >75,000[] | ~0.925 (in 0.1 N NaOH)[13] | ~6.4 | Poor photostability[6], pH sensitivity |
| Eosin Y (Tetrabromofluorescein) | 515-518[3] | ~540 | ~83,000 | 0.19 (in water) | ~3.0 | Prone to aggregation, moderate quantum yield |
| Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 (in ethanol) | - | Higher photostability but can be lipophilic |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 | N/A | High photostability, pH-insensitive, bright |
| Alexa Fluor 568 | 578 | 603 | ~91,300 | 0.69 | N/A | Excellent photostability and brightness[6] |
| Cy5 | ~649 | ~670 | ~250,000 | 0.27 | N/A | Prone to photobleaching, but useful for red channel |
Note: Values can vary depending on the solvent, conjugation state, and measurement conditions.
Visualizing the Limitations and Alternatives
The choice of a fluorophore is critical and is dictated by a balance of properties. The diagram below illustrates the logical relationship between key dye characteristics and experimental outcomes.
Experimental Protocols
To provide a practical context, the following are generalized protocols where the choice of fluorescent dye is a critical step.
Protocol 1: General Immunofluorescence Staining for Fixed Cells
This protocol outlines the basic steps for labeling intracellular targets. Using a photostable, bright dye is crucial for achieving high-quality images.
-
Cell Culture: Grow adherent cells on sterile glass coverslips or chamber slides until they reach the desired confluency.[20]
-
Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[20][21] This step cross-links proteins and preserves cell morphology.
-
Washing: Rinse the cells three times with PBS to remove the fixative.[20]
-
Permeabilization: Add a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes. This allows antibodies to access intracellular antigens.[22]
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour to reduce non-specific antibody binding.[21]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[21]
-
Final Washes: Wash three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, which may also contain a nuclear counterstain like DAPI.[20]
-
Imaging: Visualize the sample using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps in an immunofluorescence experiment.
Protocol 2: Cell Viability Staining using Fluorescein Diacetate (FDA) and Ethidium Bromide (EB)
This protocol demonstrates the use of a fluorescein derivative for functional analysis, where dye properties are critical for accurate results.
-
Prepare Staining Solution: Create a working solution containing both Fluorescein Diacetate (FDA) and Ethidium Bromide (EB) in a suitable buffer like HBSS. A typical final concentration is 2 µg/mL for FDA and 4 µg/mL for EB.[23] Protect the solution from light.
-
Cell Suspension: Prepare a single-cell suspension of the cells to be analyzed.
-
Staining: Add the FDA/EB working solution to the cell suspension and incubate for 5-10 minutes at room temperature.[23]
-
Principle of Staining:
-
Live Cells: Non-fluorescent FDA readily crosses the membrane of living cells. Intracellular esterases cleave the acetate groups, releasing fluorescent fluorescein. An intact cell membrane retains the fluorescein, causing the cell to appear green.[23]
-
Dead Cells: Cells with compromised membranes cannot retain fluorescein. However, they will take up Ethidium Bromide, which intercalates with DNA to produce a bright red-orange fluorescence.[23]
-
-
Analysis: Analyze the stained cell suspension immediately using a fluorescence microscope with appropriate filter sets for green (fluorescein) and red (ethidium bromide) fluorescence.
-
Quantification: Calculate the percentage of viability by dividing the number of green-fluorescent (live) cells by the total number of cells (green + red) and multiplying by 100.[23]
Application in Visualizing Signaling Pathways
Fluorescent probes are essential for dissecting cellular signaling. An antibody conjugated to a bright, stable fluorophore can reveal the subcellular localization of a key protein in a pathway, such as a kinase, in response to a stimulus. The diagram below shows a generic kinase cascade where a fluorescent antibody could be used to visualize "Protein B."
Conclusion
This compound remains a useful and economical stain for specific applications like routine H&E histology. However, for quantitative, high-resolution, or live-cell fluorescence imaging, its limitations in photostability, brightness, and pH sensitivity are significant. Modern alternatives, such as the Alexa Fluor and other synthetic dye families, offer vastly superior performance, providing the brighter, more stable signals required to push the boundaries of molecular and cellular biology.[6][11][24] The careful selection of a fluorescent probe, based on a clear understanding of its properties and the demands of the application, is a cornerstone of generating reliable and high-impact research data.
References
- 1. hridhanchem.com [hridhanchem.com]
- 3. stainsfile.com [stainsfile.com]
- 4. macsenlab.com [macsenlab.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 8. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 13. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. quora.com [quora.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biotium.com [biotium.com]
- 22. labclinics.com [labclinics.com]
- 23. ila.ilsl.br [ila.ilsl.br]
- 24. Alternative fluorophores designed for advanced molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthene-Based Stains: Dibromofluorescein, Eosin Y, and Phloxine B
For researchers, scientists, and drug development professionals, the precise and sensitive detection of biomolecules is paramount. This guide provides a detailed comparison of three xanthene-based fluorescent dyes: 4',5'-Dibromofluorescein (DBF), Eosin Y, and Phloxine B, with a focus on their specificity, cross-reactivity, and performance in various biological staining applications.
This objective comparison, supported by experimental data, will assist in the selection of the most appropriate staining reagent for your specific research needs, from protein analysis in electrophoresis to cell viability and histological studies.
Performance Comparison at a Glance
The selection of a staining dye is often a trade-off between sensitivity, specificity, and the complexity of the staining protocol. The following table summarizes the key performance characteristics of Dibromofluorescein, Eosin Y, and Phloxine B based on available data.
| Feature | 4',5'-Dibromofluorescein (DBF) | Eosin Y | Phloxine B |
| Primary Target | Proteins (in SDS-PAGE) | Proteins, Cytoplasm | Intracellular components of dead cells, Bacteria |
| Staining Type | Negative | Positive | Positive/Viability |
| Reported Sensitivity | 0.025 - 0.05 ng (for proteins in SDS-PAGE)[1] | ~10 ng (for proteins in SDS-PAGE)[1] | Varies by application |
| Binding Affinity (Kd) | Not widely reported | 0.53 µM (for ADP/ATP carrier)[2] | Not widely reported |
| Cross-Reactivity | Primarily with proteins | Binds to DNA (Kb = 1.7 x 10⁴ M⁻¹) | Strong affinity for proteins and nucleic acids[3] |
| Staining Time | < 10 minutes (for proteins in SDS-PAGE)[1] | Varies (minutes to hours) | < 2 minutes (for bacteria)[4] |
| Common Applications | High-sensitivity protein detection in gels | Histology (H&E), Protein staining in gels | Cell viability assays, Bacterial staining |
In-Depth Analysis of Specificity and Cross-Reactivity
The utility of a biological stain is fundamentally determined by its ability to selectively bind to its intended target while minimizing off-target interactions.
4',5'-Dibromofluorescein (DBF) has emerged as a highly sensitive negative stain for protein detection in SDS-PAGE.[1] In this method, the dye binds to the gel matrix, creating an opaque background against which unstained protein bands appear as clear zones. This technique boasts a sensitivity that is approximately 10-fold higher than that of Eosin Y for the same application.[1] The primary interaction is with the gel matrix, and the specificity for proteins is inferred from the absence of staining. While its cross-reactivity with other biomolecules like nucleic acids, lipids, or carbohydrates has not been extensively quantified, its application as a negative stain for proteins suggests minimal direct binding to these molecules under the specified protocol conditions.
Eosin Y , a tetrabromo derivative of fluorescein, is a widely used acidic dye that binds to basic cellular components, primarily proteins.[5][] The electrostatic interaction occurs between the anionic dye and protonated amino groups of amino acid residues such as arginine, histidine, and lysine.[7] This makes it an excellent counterstain to hematoxylin in the ubiquitous H&E (hematoxylin and eosin) stain for visualizing tissue morphology. However, Eosin Y is not entirely specific to proteins. Studies have shown that it can also interact with DNA, with a determined binding constant (Kb) of 1.7 x 10⁴ M⁻¹, indicating a moderate affinity. This cross-reactivity should be a consideration in experiments where both proteins and nucleic acids are present and differentiation is critical.
Phloxine B , another halogenated fluorescein derivative, exhibits a different specificity profile. It is commonly employed as a viability stain for yeast and other cells.[8] Its mechanism relies on membrane integrity; the dye is excluded by live cells but can penetrate the compromised membranes of dead cells to stain intracellular components, including proteins and nucleic acids, to which it has a strong affinity.[3][8] This makes it highly specific for identifying non-viable cells. In bacteriology, Phloxine B has been demonstrated as a rapid and simple alternative to Gram staining, differentiating between Gram-positive and Gram-negative bacteria.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for the key applications of each discussed stain.
Ultrasensitive Negative Protein Staining with 4',5'-Dibromofluorescein (DBF) in SDS-PAGE
This protocol is based on the method described by Hong et al. (2017), which allows for the detection of as little as 0.025-0.05 ng of protein.[1]
Reagents:
-
Staining Solution: 0.05% (w/v) 4',5'-Dibromofluorescein in 100 mM Tris-HCl (pH 8.0).
-
Destaining Solution: 100 mM Tris-HCl (pH 8.0).
Procedure:
-
Following SDS-PAGE, briefly rinse the gel with deionized water.
-
Immerse the gel in the Staining Solution for 5-7 minutes with gentle agitation.
-
Transfer the gel to the Destaining Solution for 1-2 minutes to reduce the background and enhance the contrast of the protein bands.
-
Visualize the gel on a UV transilluminator or a gel documentation system. Protein bands will appear as clear zones against a fluorescent background.
Eosin Y Staining of Proteins in Polyacrylamide Gels
This is a general protocol for the positive staining of proteins in polyacrylamide gels.
Reagents:
-
Fixing Solution: 40% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Eosin Y in 10% acetic acid.
-
Destaining Solution: 10% acetic acid in deionized water.
Procedure:
-
After electrophoresis, place the gel in the Fixing Solution for at least 30 minutes.
-
Remove the fixing solution and add the Staining Solution . Incubate for 15-30 minutes with gentle agitation.
-
Remove the staining solution and wash the gel with the Destaining Solution until the desired band intensity and background clarity are achieved.
-
Visualize the gel under visible light.
Phloxine B Staining for Bacterial Differentiation
This protocol is adapted from a study demonstrating Phloxine B as a rapid alternative to Gram staining.[4]
Reagents:
-
Phloxine B Solution: 100 µg/mL Phloxine B in phosphate buffer.
-
Phosphate Buffer
Procedure:
-
Transfer a bacterial colony from an agar plate to a microfuge tube.
-
Resuspend the bacterial pellet in 1 mL of the Phloxine B Solution and incubate at room temperature for 1 minute.
-
Centrifuge the tube to pellet the bacteria and remove the supernatant containing the unbound dye.
-
Wash the pellet with Phosphate Buffer and resuspend.
-
The stained bacteria can be observed directly by eye or visualized under a light or fluorescence microscope.
Visualizing Staining Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the staining workflow and the principles of specificity.
References
- 1. An ultrasensitive stain for negative protein detection in SDS-PAGE via 4',5'-Dibromofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of the fluorescein derivative eosin Y to the mitochondrial ADP/ATP carrier: characterization of the adenine nucleotide binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hridhanchem.com [hridhanchem.com]
- 4. Phloxine B, a versatile bacterial stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eosin Y - Wikipedia [en.wikipedia.org]
- 7. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phloxine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Dibromofluorescein: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. Dibromofluorescein, a halogenated fluorescein dye, is classified as a hazardous substance and requires specific procedures for its disposal. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material safety data sheet (MSDS) for detailed safety information. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | NIOSH/MSHA approved respirator (when handling powder) |
Spill Management
In the event of a this compound spill, prompt and appropriate action is necessary to prevent contamination and exposure.
For solid (powder) spills:
-
Avoid generating dust.
-
Carefully sweep the material into a designated, labeled container.
-
Use a HEPA-filtered vacuum for final cleanup if available.
For liquid spills (solutions containing this compound):
-
Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a designated, labeled container for disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Disposal Procedures
This compound and materials contaminated with it must be disposed of as hazardous waste. Do not discharge this compound or its solutions into the sewer or waterways .[1] The primary method of disposal is to collect the waste in a designated, properly labeled container and arrange for pickup by a licensed hazardous waste disposal service.
Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Key Disposal Considerations
| Do's | Don'ts |
| Do wear appropriate personal protective equipment (PPE). | Don't dispose of this compound down the drain or in regular trash.[1] |
| Do segregate this compound waste from other waste streams. | Don't generate dust when handling the solid form. |
| Do collect all waste in properly labeled, sealed containers. | Don't mix with incompatible chemicals, such as strong oxidizing agents. |
| Do follow all local, state, and federal regulations for hazardous waste disposal.[1] | Don't attempt to neutralize the waste for drain disposal. |
| Do consult your institution's Environmental Health and Safety (EHS) department for guidance. |
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling Dibromofluorescein
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Dibromofluorescein. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and a comprehensive disposal plan to foster a safe and efficient research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance and can be toxic if swallowed.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[4] | To protect against splashes and airborne particles that can cause eye irritation.[3] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or situations with a high splash potential, a chemical-resistant apron is advised. | To minimize skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A dust mask (type N95 or P2) should be used for handling the powder form.[6] | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[3] |
Experimental Protocol: Safe Handling of this compound
Adherence to a standardized protocol is critical for minimizing risks during the handling of this compound. The following step-by-step guide outlines the best practices for common laboratory procedures.
1. Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.
2. Handling:
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.
-
Avoid generating dust.[4] If dust is generated, ensure it is contained within the fume hood.
-
-
Dissolving:
-
Place the weighing vessel containing the this compound into a larger beaker or flask that will be used for dissolution.
-
Slowly add the desired solvent to the vessel, ensuring the powder is wetted before attempting to stir.
-
Use a magnetic stirrer or gentle manual swirling to dissolve the compound completely.
-
-
Transferring:
-
When transferring the this compound solution, use a pipette or a funnel to prevent spills.
-
Ensure the receiving container is stable and properly labeled.
-
3. Cleanup:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent followed by a rinse with water.
-
Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[4]
Operational Plan: Spill and Disposal Procedures
A clear and concise plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Control personal contact by wearing appropriate protective clothing.[4]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible waste container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[2]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed waste management authority.[4] Do not discharge into sewers or waterways.[4]
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
